domperidone; fumaric acid
Description
Contextualization within Dopamine (B1211576) Receptor Antagonism Research
Domperidone (B1670879) is recognized in scientific research as a peripherally selective antagonist of the dopamine D2 and D3 receptors. wikipedia.orgnih.govneliti.com Developed by Janssen Pharmaceutica in 1974, its design was the result of a search for a dopamine antagonist that would not cross the blood-brain barrier, thereby minimizing central nervous system effects. wikipedia.org The mechanism of action involves blocking D2 receptors in specific zones, such as the chemoreceptor trigger zone, and in the gastrointestinal tract. wikipedia.orgnih.gov
Research has utilized domperidone as a tool to study dopaminergic mechanisms. chemicalbook.com Its specific antagonism of D2 receptors allows for the investigation of the roles these receptors play in various physiological processes. biomolther.orgmicrobiologyresearch.org Studies have explored its effects on cell signaling pathways, such as the ERK/STAT3-mediated pathway, and its potential to modulate the replication of certain viruses in human tumor cells, indicating its utility in broader cell biology research beyond its primary application. biomolther.orgmicrobiologyresearch.org The development of different salt forms, like domperidone fumarate (B1241708), is part of the effort to refine the tools available for this research, aiming for compounds with consistent and predictable physicochemical behaviors. rsc.org
Rationale for Fumaric Acid Salt Investigation in Pharmaceutical Development
The selection of a salt form is a critical step in pharmaceutical development, aimed at improving properties like solubility, stability, and dissolution rate. iucr.orgresearchgate.net Fumaric acid is often considered a desirable counterion in this process for several key reasons. patsnap.com It is a dicarboxylic acid known for its ability to form strong hydrogen bonds, which can lead to stable and reproducible crystalline structures. patsnap.com Furthermore, fumaric acid generally imparts low hygroscopicity (the tendency to absorb moisture from the air) and high thermal and photostability to the resulting salt. patsnap.com
The investigation of domperidone fumarate is driven by the need to overcome the low aqueous solubility of the domperidone free base. rsc.orgiucr.orgresearchgate.net Poor solubility can lead to erratic absorption and low bioavailability. iucr.org Research has shown that forming salts can significantly enhance the solubility of domperidone. rsc.orgnih.govrsc.org A study involving nine new domperidone salts synthesized with generally recognized as safe (GRAS) salt formers, including fumaric acid, demonstrated that most of the salts increased solubility compared to the parent drug. rsc.org Specifically, domperidone fumarate (DOM·FA) was found to be a hydrate (B1144303) and showed significantly enhanced solubility at both pH 1.2 and pH 6.4. rsc.org Another study highlighted that a 1:1 ratio of domperidone to fumaric acid enhanced the drug's solubility in basic media, which is relevant to the conditions in the intestine. rjptonline.org This improvement is attributed to the creation of a microenvironmental pH by the fumaric acid and the formation of a more soluble salt species. rjptonline.orgnih.gov
Research Findings on Domperidone Salts
Studies have systematically synthesized and characterized various salt forms of domperidone to evaluate their physicochemical properties.
Physicochemical Data for Domperidone and its Salts
| Property | Domperidone (Free Base) | Domperidone Maleate (B1232345) | Domperidone Fumarate | Domperidone Succinate (B1194679) |
| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₂₂H₂₄ClN₅O₂ · C₄H₄O₄ | C₂₂H₂₄ClN₅O₂ · C₄H₄O₄ | C₂₂H₂₄ClN₅O₂ · C₄H₄O₄ |
| Molar Mass | 425.92 g·mol⁻¹ wikipedia.org | 541.99 g·mol⁻¹ synzeal.com | 541.99 g·mol⁻¹ synzeal.com | 544.0 g·mol⁻¹ synzeal.com |
| Melting Point | 242.5 °C wikipedia.org | Not specified | Not specified | Not specified |
| Water Solubility | Slightly soluble chemicalbook.com | Not specified | Enhanced solubility at pH 1.2 and 6.4 rsc.org | Increased solubility nih.gov |
| Crystallization Form | Anhydrous rsc.org | Used in tablet preparations chemicalbook.com | Hydrate rsc.org | 1:1 salt nih.gov |
| Key Research Finding | Low aqueous solubility limits bioavailability iucr.orgresearchgate.net | Commonly used salt form chemicalbook.comajrconline.org | Significantly enhanced solubility over the free base rsc.orgrjptonline.org | Showed increased solubility and dissolution iucr.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99497-03-7 | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Solid State Chemistry and Crystallography of Domperidone Fumarate
Polymorphism and Amorphism of Domperidone (B1670879) Fumarate (B1241708)
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while an amorphous solid lacks the long-range ordered structure of crystals. Both of these are important considerations for domperidone fumarate.
Identification and Characterization of Polymorphic Forms
Research has led to the identification of several polymorphic forms of domperidone fumarate. Domperidone maleate (B1232345), a salt formed with maleic acid, is known to exhibit polymorphism. chemicalbook.com While specific details on multiple polymorphic forms of the fumarate salt are less common in the provided results, the general principle of polymorphism in domperidone salts is established. The formation of different solid forms is a known strategy to alter the physicochemical properties of domperidone. researchgate.net
Amorphous Solid Dispersion Strategies for Domperidone Fumarate
To address the low solubility of domperidone, creating amorphous solid dispersions is a common and effective strategy. japsonline.compjps.pknih.gov This involves converting the crystalline drug into an amorphous form and dispersing it within a polymer matrix. japsonline.compjps.pk Studies have shown that preparing amorphous solid dispersions of domperidone with various hydrophilic carriers, such as pluronic F-68, can significantly enhance its solubility and dissolution rate. japsonline.com The conversion from a crystalline to an amorphous state is a key factor in this improvement. japsonline.comimpactfactor.org This transformation can be confirmed by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). japsonline.compjps.pk The amorphous state has higher energy and is more soluble than its crystalline counterpart. ekb.eg
Co-crystallization and Salt Engineering Approaches with Fumaric Acid
Co-crystallization and salt formation are well-established techniques in pharmaceutical sciences to enhance the properties of an API. researchgate.netmdpi.com In the case of domperidone, a weak base, reacting it with an acid like fumaric acid can lead to the formation of a salt, which can have improved solubility. researchgate.netrsc.org Research has demonstrated the successful synthesis of new domperidone salts using various generally recognized as safe (GRAS) salt formers, including fumaric acid. rsc.org These new solid forms, including co-crystals, have been shown to enhance the solubility and dissolution of the parent drug. researchgate.netresearchgate.net The interaction typically involves proton transfer from the carboxylic acid group of the coformer to the basic nitrogen atom of domperidone. rsc.org The selection of the coformer is critical, with carboxylic acids like fumaric acid being commonly used due to their ability to form strong hydrogen bonds. mdpi.com
Spectroscopic and Diffractometric Characterization Techniques
The various solid-state forms of domperidone fumarate are identified and characterized using a combination of spectroscopic and diffractometric methods.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a vital tool for probing the molecular interactions within the crystal lattice and confirming the formation of salts or co-crystals. researchgate.netamazonaws.comnih.govrjptonline.org In the analysis of domperidone fumarate, FTIR spectra can confirm salt formation by showing shifts in the characteristic vibrational bands of both the drug and the coformer. researchgate.netamazonaws.com For instance, the spectrum of pure domperidone shows characteristic peaks for N-H and C=O stretching. impactfactor.orgamazonaws.com When a salt is formed with fumaric acid, changes in these peaks, particularly the carbonyl group of the acid, indicate the formation of a new entity. jocpr.com The disappearance of the carboxylic acid peak and the appearance of new peaks corresponding to the carboxylate anion would confirm proton transfer and salt formation. researchgate.net
| Compound/Form | Key FTIR Peaks (cm⁻¹) | Interpretation |
| Domperidone | 3122 (N-H stretch), 1693 (C=O stretch) amazonaws.com | Characteristic peaks of the pure active ingredient. |
| Fumaric Acid | ~1700-1680 (C=O stretch of carboxylic acid) | Indicates the presence of the carboxylic acid functional group. |
| Domperidone Fumarate | Shift in C=O and N-H peaks | Indicates interaction and formation of a new solid phase. |
Powder X-ray Diffraction (PXRD) Analysis
PXRD is the primary technique for identifying and distinguishing between different crystalline forms, such as polymorphs and co-crystals. researchgate.netjapsonline.comnih.govrjptonline.org Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint. researchgate.netnih.gov For domperidone, its pure crystalline form exhibits sharp, distinct peaks at specific 2θ angles. nih.gov When a new solid form like a co-crystal or salt with fumaric acid is created, a new and unique PXRD pattern will emerge, different from the patterns of the individual components. researchgate.netrjptonline.org The disappearance of the characteristic peaks of the starting materials confirms the formation of a new crystalline phase. researchgate.netresearchgate.net Conversely, the absence of sharp peaks in a PXRD pattern is indicative of an amorphous state, a strategy used in solid dispersions to improve solubility. japsonline.comnih.gov
| Form | Characteristic PXRD Peaks (2θ) |
| Domperidone (crystalline) | 9.28°, 13.94°, 15.58°, 19.80°, 24.80° nih.gov |
| Domperidone Fumarate | A unique set of peaks different from domperidone and fumaric acid. |
| Amorphous Domperidone Dispersion | Absence of sharp, distinct peaks (halo pattern) nih.gov |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have been employed to characterize the physicochemical properties of domperidone and its salt forms. rsc.org These methods are crucial for understanding the thermal stability, melting behavior, and solid-state transitions of pharmaceutical compounds.
In the characterization of novel domperidone salts, including domperidone fumarate, both TGA and DSC were utilized to investigate their thermal properties. rsc.org The fumarate salt of domperidone was identified as a hydrate (B1144303) through structural analysis. rsc.org
For the parent drug, pure domperidone exhibits a distinct thermal profile. DSC thermograms of pure domperidone show a sharp endothermic peak corresponding to its melting point, which is consistently reported at approximately 250-252°C. researchgate.netnih.gov The presence of this sharp peak is indicative of the drug's crystalline nature. researchgate.net
Thermogravimetric analysis of pure domperidone indicates its decomposition pattern. The complete decomposition of the parent drug occurs at about 480°C. researchgate.net The TGA thermogram for a polymer-based solid dispersion of domperidone showed a decomposition peak starting around 170°C, which was attributed to anhydride (B1165640) formation. researchgate.net
The table below summarizes the key thermal events observed for pure domperidone.
| Compound | Analysis Method | Key Findings | Reference |
| Domperidone | DSC | Sharp endothermic melting peak at ~250°C | researchgate.net |
| DSC | Endothermic peak at 251.9°C | nih.gov | |
| TGA | Complete decomposition occurs at ~480°C | researchgate.net | |
| Domperidone Fumarate | TGA / DSC | Utilized for thermal characterization of the salt | rsc.org |
The disappearance or shift of the drug's characteristic melting peak in DSC thermograms of solid dispersions can indicate a transformation from a crystalline to an amorphous state or the presence of drug-polymer interactions. researchgate.netnih.gov
Microscopic and Morphological Investigations
The morphology and crystalline nature of domperidone and its salts are investigated using microscopic and crystallographic techniques. These studies are fundamental to understanding the solid-state properties that can influence pharmaceutical development.
Investigations into novel salts, including domperidone fumarate, have utilized single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) for characterization. rsc.org Structural analysis via SCXRD confirmed that domperidone fumarate crystallizes as a hydrate. rsc.org This technique provides definitive information on the three-dimensional arrangement of atoms within the crystal lattice, revealing details about hydrogen bonding and molecular conformation. rsc.orgnih.gov In the case of domperidone salts, proton transfer from the acid's carboxylic group to the piperidine (B6355638) nitrogen atom of domperidone is a key feature observed through structural analysis. rsc.org
X-ray diffraction patterns of pure domperidone show sharp and distinct peaks, which confirms the crystalline nature of the drug. researchgate.netamazonaws.comresearchgate.net When domperidone is converted into an amorphous state, such as in solid dispersions, these characteristic crystalline peaks are absent. researchgate.netnih.gov
Microscopic techniques like Scanning Electron Microscopy (SEM) have been used to examine the surface morphology of the parent drug. Pure domperidone particles are described as having an irregular shape and a rough surface. researchgate.net In contrast, when formulated into solid lipid nanoparticles, they can appear as fairly spherical. researchgate.net
Synthesis and Chemical Modifications of Domperidone Fumarate
Synthetic Pathways for Domperidone (B1670879) and its Fumarate (B1241708) Salt
The synthesis of domperidone is a multi-step process that primarily involves the coupling of two key benzimidazolone derivatives. rsc.orgrsc.orgnih.gov The core structure is assembled by reacting N-halopropyl-2-benzimidazolone (referred to as intermediate 1) with N-(piperidin-4-yl)-6-chloro-2-benzimidazolone (intermediate 2). rsc.orgrsc.org
There are two main synthetic routes for preparing intermediate 1. rsc.orgrsc.org
Route A involves the cyclization of o-phenylenediamine (B120857) with a carbonyl reagent, followed by a coupling reaction with 1,3-dihalopropane. A drawback of this route is the potential formation of di-substituted by-products, which can reduce reaction selectivity. rsc.orgrsc.org
Route B starts with the coupling of an o-substituted nitrobenzene (B124822) (with a halo or amino group) with a 1,3-disubstituted propane. This is followed by reduction of the nitro group and subsequent cyclization to yield intermediate 1. This route is often preferred as it avoids the formation of di-substituted by-products, leading to higher selectivity. rsc.orgrsc.orgnih.gov
Intermediate 2 is synthesized in a process similar to Route B for intermediate 1. nih.gov It typically involves the coupling of a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization steps. rsc.orgnih.gov
The final step in creating domperidone is the condensation of these two intermediates. For instance, 1-(3-Chloropropyl)-2-benzimidazolinone (intermediate 1) is condensed with 5-chloro-1-(piperidin-4-yl)-2-benzimidazolinone (intermediate 2). lookchem.com This coupling reaction is generally carried out under alkaline conditions, often using a catalyst like potassium iodide (KI) to accelerate the process. rsc.orgnih.govlookchem.com The final domperidone product is then isolated, which can be achieved through methods like column separation or precipitation by adjusting the pH of the solution. rsc.orgnih.gov
To produce the fumarate salt, domperidone free base is reacted with fumaric acid. rsc.org Studies have explored various methods for salt formation, including solution crystallization and mechanochemistry, to obtain different solid forms of the drug. rsc.org The reaction involves the protonation of the basic piperidine (B6355638) nitrogen in domperidone by the acidic carboxyl groups of fumaric acid. rsc.org Research has shown that using fumaric acid can enhance the solubility of domperidone, particularly in basic dissolution media, which is attributed to the creation of an acidic microenvironment. rjptonline.org
Derivatization and Structural Modification Studies
Researchers have investigated various derivatives and structural modifications of domperidone to alter its physicochemical properties and pharmacokinetic profile. These studies aim to improve characteristics such as solubility, bioavailability, and metabolic stability.
One area of focus has been the creation of novel salts. By reacting domperidone with different generally recognized as safe (GRAS) salt formers, including aliphatic dicarboxylic acids like fumaric acid, oxalic acid, and succinic acid, new solid forms with enhanced solubility have been developed. rsc.orgresearchgate.net For example, the domperidone fumarate salt has been shown to crystallize as a hydrate (B1144303) and exhibits improved solubility compared to the parent drug. rsc.org
Another significant modification is the synthesis of deuterated domperidone. google.com In these analogues, specific hydrogen atoms in the domperidone molecule are replaced with deuterium. This substitution can slow down the drug's metabolism, particularly at sites prone to metabolic pathways like hydroxylation and N-dealkylation, potentially leading to a longer half-life and improved bioavailability. google.com
For analytical purposes, derivatization has been employed to enhance detection. One such method involves using 4-chloro-7-nitrobenzofurazan (B127121) as a fluorescent probe to react with domperidone, allowing for sensitive determination via techniques like HPLC with fluorescence detection. mdpi.com The table below summarizes some of the reported derivatization and modification studies.
| Modification Type | Reagent/Method | Purpose | Research Finding |
| Salt Formation | Fumaric Acid, Succinic Acid, etc. | Improve solubility and dissolution | Created novel salts (e.g., domperidone fumarate hydrate) with increased solubility compared to the free base. rsc.orgresearchgate.net |
| Deuteration | Deuterated alkyl halides | Improve metabolic profile and bioavailability | Synthesis of deuterated domperidone analogues can block metabolic sites, potentially reducing metabolism. google.com |
| Analytical Derivatization | 4-chloro-7-nitrobenzofurazan | Enhance analytical detection | Allows for highly sensitive spectrofluorimetric and HPLC-fluorescence determination of domperidone. mdpi.com |
This table is generated based on available research data and is not exhaustive.
Impurity Profiling and Process-Related Impurities Analysis
The synthesis of domperidone fumarate can result in the formation of several process-related impurities. These impurities can originate from starting materials, intermediates, side reactions, or degradation of the final product. Regulatory bodies like the European Pharmacopoeia (Eur. Pharm.) have identified and listed several key impurities. oup.com
Common process-related impurities arise from the primary synthesis steps. For example, di-substituted by-products can form during the coupling reaction to create intermediate 1 if not carefully controlled. rsc.org Over-alkylation during the final coupling of intermediate 1 and 2 is another source of impurity formation. For instance, Domperidone Impurity D, which contains an additional benzimidazolone moiety, can be formed if there is an excess of intermediate 1 or if reaction times are prolonged.
Forced degradation studies are crucial for identifying potential degradation products that could form during the shelf life of the drug product. These studies expose domperidone to stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net Domperidone has been found to be susceptible to degradation under acidic conditions, which can lead to the formation of impurities like Impurity D. researchgate.net
Advanced analytical techniques are essential for the detection, identification, and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. oup.comnih.gov These methods, often coupled with UV or mass spectrometry (MS) detectors, provide the necessary resolution and sensitivity to separate domperidone from its closely related impurities. researchgate.netbohrium.com The development of stability-indicating methods is critical to ensure that all potential degradation products and process impurities can be accurately measured. nih.govresearchgate.net
The table below lists some of the known impurities of domperidone.
| Impurity Name | Chemical Name | Potential Origin |
| Domperidone EP Impurity A | 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Unreacted Intermediate 2. synzeal.comsimsonpharma.com |
| Domperidone EP Impurity B | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carbaldehyde | Impurity from starting materials or synthesis of Intermediate 2. synzeal.com |
| Domperidone EP Impurity C | 5-Chloro-1-(1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one N-oxide | Oxidation product. simsonpharma.com |
| Domperidone EP Impurity D | 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] domperidone | Over-alkylation during synthesis; acid-catalyzed degradation. |
| Domperidone EP Impurity F | 1-(3-(Piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Side-product or degradation. oup.com |
This table is generated based on available research data and is not exhaustive. The exact origins of all impurities can vary based on the specific synthetic process.
Advanced Pharmaceutical Formulation Strategies for Domperidone Fumarate
Solubility and Dissolution Rate Enhancement Methodologies
Improving the solubility and dissolution rate of domperidone (B1670879) is a primary focus of formulation development. researchgate.netnih.gov Several techniques have been successfully employed to achieve this, transforming the crystalline structure of the drug and improving its interaction with aqueous environments.
Solid Dispersion Techniques (e.g., Solvent Evaporation, Melt Granulation)
Solid dispersion is a prominent technique for enhancing the solubility of poorly water-soluble drugs like domperidone. pjps.pkresearchgate.netresearchgate.netnih.gov This method involves dispersing the drug in an inert, water-soluble carrier at a solid state. pjps.pk
Solvent Evaporation: In this method, both the drug and a carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. pjps.pkitmedicalteam.pl Studies have shown that solid dispersions of domperidone with carriers like polyvinylpyrrolidone (B124986) K-30 (PVP K-30), Poloxamer 188, and polyethylene (B3416737) glycol 6000 (PEG 6000) significantly improve dissolution compared to the pure drug. pjps.pknih.gov Differential scanning calorimetry (DSC) data often indicates that domperidone exists in an amorphous state within these dispersions, contributing to the enhanced dissolution. pjps.pkresearchgate.net Ternary systems, incorporating a third component, have also been investigated to further boost dissolution. pjps.pknih.gov For instance, a ternary solid dispersion of domperidone with PEG 6000 and PVP K25 in a 1:4:1 ratio prepared by solvent evaporation demonstrated a rapid drug release of 92.56%. itmedicalteam.pl
Melt Granulation: This technique involves the agglomeration of pharmaceutical powders using a meltable binder. researchgate.netscholarsresearchlibrary.com It offers an advantage over conventional wet granulation as it eliminates the need for water or organic solvents. scholarsresearchlibrary.com Research on domperidone has utilized hydrophilic polymers such as PEG 6000, PEG 4000, and Myrj 52 as meltable binders. researchgate.netscholarsresearchlibrary.com Melt granulation has been shown to significantly enhance the dissolution rate of domperidone. scholarsresearchlibrary.com For example, a formulation with domperidone, Myrj 52, and PEG 6000 (F7) showed the most effective drug release. scholarsresearchlibrary.com
Table 1: Research Findings on Solid Dispersion Techniques for Domperidone
| Technique | Carrier(s) | Drug-to-Carrier Ratio | Key Finding | Reference |
| Solvent Evaporation | Polyvinylpyrrolidone K-30 (PVP K-30) | Not specified | Showed the highest dissolution efficiency among the tested carriers. | pjps.pknih.gov |
| Solvent Evaporation | Poloxamer 188 (P188), Polyethylene Glycol 6000 (PEG 6000) | Various | Showed better dissolution compared to the pure drug and physical mixtures. | pjps.pk |
| Solvent Evaporation | Pluronic F-127 (PF-127) | 1:3 | Markedly improved aqueous solubility and dissolution. | researchgate.netekb.eg |
| Solvent Evaporation | PEG 6000, PVP K25 | 1:4:1 | Achieved 92.56% drug release. | itmedicalteam.pl |
| Melt Granulation | Polyethylene Glycol-6000, 4000, Myrj-52 | Not specified | Improved solubility and dissolution characteristics. | researchgate.netscholarsresearchlibrary.com |
| Fusion Method | Gelucire 50/13, Poloxamer 188 | 1:2:1.5 | Optimized ternary solid dispersion gave maximum dissolution. | nih.gov |
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are molecules capable of forming inclusion complexes with poorly water-soluble drugs, thereby enhancing their solubility and dissolution. brieflands.comresearchgate.netscirp.org The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the drug molecule. scirp.org
For domperidone, inclusion complexes have been prepared with methylated β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD). brieflands.comscirp.org Various methods, including kneading, ultrasonication, and physical mixture, have been used to prepare these complexes. brieflands.comresearchgate.net Research has shown a considerable increase in the solubility and dissolution of domperidone from these inclusion complexes compared to the pure drug. brieflands.comresearchgate.net Specifically, a complex with methylated β-cyclodextrin in a 1:1 molar ratio prepared using the ultrasonication method demonstrated the highest increase in solubility and dissolution. brieflands.comresearchgate.net The formation of these complexes is often confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). brieflands.comresearchgate.net Phase solubility studies have indicated that the solubility of domperidone increases linearly with an increase in the concentration of HP-β-CD. scirp.org Multicomponent inclusion complexes, which include an auxiliary agent like citric acid along with a cyclodextrin derivative, have also been shown to have a synergistic effect on increasing the solubility of domperidone. researchgate.net
Table 2: Research Findings on Cyclodextrin Inclusion Complexation of Domperidone
| Cyclodextrin | Molar Ratio (Drug:CD) | Preparation Method | Key Finding | Reference |
| Methylated β-Cyclodextrin | 1:1 | Ultrasonication | Highest increase in solubility and dissolution. | brieflands.comresearchgate.net |
| Methylated β-Cyclodextrin | 1:1 and 1:2 | Kneading, Ultrasonication, Physical Mixture | All complexes showed a considerable increase in solubility and dissolution. | brieflands.comresearchgate.net |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:2 | Kneading | Optimum concentration for enhancing solubility. | scirp.org |
| M-β-Cyclodextrin with Citric Acid | Not specified | Kneading | Synergistic action that increases the solubility of domperidone. | researchgate.net |
Nanosuspensions and Nanoparticle Formulations
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced solubility and dissolution rates. uobaghdad.edu.iqresearchgate.net The preparation of domperidone nanoparticles has been investigated as a strategy to improve its biopharmaceutical properties. uobaghdad.edu.iqresearchgate.net
One method used is the solvent/antisolvent precipitation technique, where domperidone is dissolved in a solvent and then precipitated by adding an antisolvent in the presence of stabilizers. uobaghdad.edu.iqresearchgate.net Various polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and sodium carboxymethyl cellulose (B213188) have been used as stabilizers. uobaghdad.edu.iqresearchgate.net Studies have shown that factors like the type and ratio of the polymer, the solvent-to-antisolvent ratio, and stirring parameters significantly affect the resulting particle size. uobaghdad.edu.iqresearchgate.net Optimized formulations have yielded domperidone nanoparticles with average particle sizes as low as 84.05 nm. uobaghdad.edu.iqresearchgate.net These nanoparticle formulations have demonstrated a significant improvement in the in vitro release of domperidone compared to the raw drug. uobaghdad.edu.iqresearchgate.net
Table 3: Research Findings on Domperidone Nanosuspensions and Nanoparticles
| Preparation Method | Stabilizer(s) | Polymer:Drug Ratio | Key Finding | Reference |
| Solvent/Antisolvent Precipitation | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Sodium carboxymethyl cellulose | 1:1 and 2:1 | The type and ratio of polymer significantly affect particle size. | uobaghdad.edu.iqresearchgate.net |
| Solvent/Antisolvent Precipitation | PVP-K15 | 2:1 | Obtained the lowest average particle size of 84.05 nm. | uobaghdad.edu.iqresearchgate.net |
Lipid-Based Delivery Systems (e.g., Nanoemulsions, Proliposomes, SEDDS)
Lipid-based formulations are another effective approach to enhance the oral delivery of poorly water-soluble drugs like domperidone. benthamscience.comnih.gov These systems can improve solubility and facilitate absorption through the lymphatic pathway. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that also contain a liquid lipid component. nih.govnih.govresearchgate.net Domperidone-loaded SLNs and NLCs have been prepared using techniques like hot homogenization followed by ultrasonication. nih.gov These formulations have shown controlled release profiles over 24 hours. nih.gov For instance, an optimized SLN formulation of domperidone had a mean particle size of 30.45 nm and an entrapment efficiency of 87.84%. nih.gov Similarly, an NLC formulation showed a particle size of 32.23 nm and an entrapment efficiency of 90.49%. nih.gov Studies have demonstrated that NLCs can effectively transport domperidone across buccal and sublingual tissues. researchgate.netnih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. nih.gov This spontaneous emulsification can lead to improved drug solubilization and absorption. benthamscience.com
Table 4: Research Findings on Lipid-Based Delivery Systems for Domperidone
| System | Lipid(s) | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLN) | Trimyristin | Mean particle size of 30.45 nm; Entrapment efficiency of 87.84%; Controlled release over 24 hours. | nih.gov |
| Nanostructured Lipid Carriers (NLC) | Trimyristin (solid), Cetyl Recinoleate (liquid) | Mean particle size of 32.23 nm; Entrapment efficiency of 90.49%; Controlled release over 24 hours. | nih.gov |
| Nanostructured Lipid Carriers (NLC) | Palmitic acid (solid), Oleic acid (liquid) | Particle diameter of about 280 nm; Facilitated transport across buccal and sublingual tissue. | researchgate.netnih.gov |
| Solid Lipid Nanoparticles (SLN) | Dynasan® 118 | Particle size of 201.4 nm; Entrapment efficiency of 66.3%; Sustained release over 12 hours. | nih.govresearchgate.net |
Controlled and Modified Release System Development
Beyond enhancing solubility, controlling the release of domperidone is crucial for maintaining therapeutic drug levels over an extended period, which can improve patient compliance. pharmascitech.com
Polymeric Matrix Systems Research
Polymeric matrix systems are widely used to develop controlled-release dosage forms. pharmascitech.comnih.gov These systems incorporate the drug within a polymer matrix that controls the rate of drug release.
Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and natural gums have been extensively studied for formulating controlled-release matrix tablets of domperidone. pharmascitech.comnih.govnih.gov The drug release is typically controlled by the swelling of the polymer and the diffusion of the drug through the swollen matrix. pharmascitech.com For instance, tablets formulated with Salvia plebeian gum showed that as the polymer concentration increased from 5% to 20%, the in vitro drug release decreased, indicating a controlled-release pattern. nih.gov The drug release from these matrix tablets was found to follow zero-order and Higuchi models, confirming the matrix-forming potential of the polymer. nih.gov
Floating matrix tablets have also been developed to prolong the gastric residence time of domperidone, which is particularly beneficial as the drug is poorly absorbed from the lower gastrointestinal tract. nih.govresearchgate.net These systems often use a combination of polymers like HPMC and polyethylene oxide (PEO), along with a gas-generating agent like sodium bicarbonate, to achieve buoyancy and controlled drug release over 24 hours. nih.gov
Table 5: Research Findings on Polymeric Matrix Systems for Domperidone
| Polymer(s) | Formulation Type | Key Finding | Reference |
| Salvia plebeian gum | Controlled-release matrix tablets | Increased polymer concentration decreased drug release; followed zero-order and Higuchi models. | nih.gov |
| HPMC, IM-OR-023, Eudragit RS PM | Sustained-release matrix tablets | Combinations of polymers could extend drug release up to 24 hours. | pharmascitech.com |
| Polyethylene oxide (PEO), HPMC K15M | Floating matrix tablets | PEO content had a dominating role in controlling drug release. | nih.gov |
| HPMC K4M, Carbopol 934P, Sodium alginate | Floating matrix tablets | Exhibited desired floating and prolonged drug release for 24 hours. | researchgate.net |
| Methocel® K4M | Sustained-release tablets | A 30% polymer concentration provided the required drug release pattern over 24 hours. | pharmacophorejournal.com |
Osmotic Pump Technology Adaptations
Osmotic pump technology presents a sophisticated approach for the controlled delivery of pharmaceutical agents. These systems operate on the principle of osmosis, where a semipermeable membrane allows the influx of water from the gastrointestinal tract, which in turn generates pressure to release the drug at a controlled, zero-order rate. asiapharmaceutics.infonih.gov This delivery mechanism is largely independent of the pH and hydrodynamics of the patient's gastrointestinal system, offering a predictable release profile. nih.gov
For drugs like domperidone, this technology can be adapted to create sustained-release formulations. google.comwisdomlib.org The basic structure of an osmotic pump tablet consists of a core containing the drug and osmotic agents (osmogens), all enclosed within a semipermeable membrane that has a precisely drilled delivery orifice. nih.govijpsjournal.com Osmogens, such as sodium chloride, potassium chloride, mannitol, and sucrose, are crucial components that create the osmotic pressure gradient necessary for the system to function. asiapharmaceutics.info
Different types of osmotic pumps have been developed, including the elementary osmotic pump (EOP) and the push-pull osmotic pump (PPOP). nih.govamazonaws.com The EOP contains the drug and osmogen in a single compartment, while the PPOP has a bilayer or trilayer core with separate drug and "push" layers. nih.govgoogle.com The push layer contains a swellable polymer that expands upon hydration, exerting pressure on the drug layer and forcing the drug formulation out of the orifice. google.com This design is particularly useful for poorly water-soluble drugs. google.com
A variation known as the controlled porosity osmotic pump (CPOP) involves incorporating water-soluble pore-forming agents into the semipermeable membrane. nih.govamazonaws.com When the tablet comes into contact with gastrointestinal fluids, these agents leach out, creating a microporous membrane in situ, through which the drug is released. nih.govamazonaws.com
Novel Delivery System Investigations
Transdermal drug delivery offers a non-invasive alternative to oral administration, bypassing the first-pass metabolism that significantly reduces the bioavailability of drugs like domperidone. nih.govugm.ac.id Research in this area has focused on developing various formulations, such as patches, films, and nanoemulsions, to effectively deliver domperidone through the skin. ugm.ac.idnih.gov
Studies have explored the use of different polymers to create transdermal patches. For instance, bilayered matrix patches have been developed using hydroxypropyl methylcellulose (HPMC) and Eudragit RL 100. nih.gov In one study, the optimized formulation demonstrated significant drug release and permeation over 24 hours. nih.gov Another investigation utilized combinations of polymers like ethyl cellulose with polyvinyl pyrrolidone (PVP), and HPMC with sodium carboxymethyl cellulose (sodium CMC). nih.govresearchgate.net The findings indicated that hydrophilic polymers facilitated faster drug release. nih.govresearchgate.net
Permeation enhancers are often incorporated to improve the drug's passage through the stratum corneum, the skin's primary barrier. researchgate.netucl.ac.be D-limonene and dimethylformamide (DMF) have been studied for this purpose. nih.govucl.ac.be Electrical enhancement techniques like iontophoresis and electroporation have also been investigated to increase domperidone permeation, showing a significant, up to 70-fold, increase in drug delivery. ucl.ac.be
Nanoemulsions, which are nano-sized emulsions, have also been explored for transdermal delivery of domperidone. ugm.ac.id One study reported a high permeation rate for a nanoemulsion formulation over a 24-hour period. ugm.ac.id
Table 1: Research Findings on Transdermal Formulations of Domperidone
| Formulation Type | Polymers/Enhancers Used | Key Findings | Citation |
|---|---|---|---|
| Bilayered Matrix Patch | HPMC, Eudragit RL 100, d-limonene | Optimized formulation (F6) showed 90.7% drug release and a flux of 86.02 µg/hr/cm². | nih.gov |
| Matrix Patch | HPMC, Sodium CMC | Faster drug release compared to combinations with lipophilic polymers. | nih.govresearchgate.net |
| Matrix Patch | Ethyl Cellulose, PVP | Increased PVP concentration led to better drug release. | nih.gov |
| Electrically Enhanced | Iontophoresis, Electroporation | Increased domperidone permeation by up to 70 times. | ucl.ac.be |
| Nanoemulsion | Not specified | In vitro permeation was 1954.9±78.4 μg/cm² over 24 hours. | ugm.ac.id |
Oral Films: Mouth dissolving films (MDFs) are an innovative dosage form designed for rapid drug release and absorption in the oral cavity. nih.govinnovareacademics.in This is particularly advantageous for antiemetic drugs like domperidone, as it can lead to a faster onset of action. nih.gov These films are typically prepared using the solvent casting method, where a solution containing the drug, a film-forming polymer, and a plasticizer is cast and dried. innovareacademics.ininternationaljournal.org.in
Hydroxypropyl methylcellulose (HPMC) is a commonly used film-forming agent, with different grades like HPMC E5, HPMC E15, and HPMC K4M being investigated. nih.govjournaljpri.comiajps.com Plasticizers such as polyethylene glycol 400 (PEG-400) and glycerine are added to improve the flexibility and mechanical properties of the film. nih.govinnovareacademics.in To enhance the solubility of poorly water-soluble drugs like domperidone, solid dispersions with cyclodextrins (e.g., β-cyclodextrin) are often prepared before incorporation into the film. nih.govinnovareacademics.in
Studies have shown that the concentration and type of polymer affect the film's properties, including disintegration time and drug release rate. nih.govinnovareacademics.in For example, an increase in HPMC E15 concentration was found to decrease the drug release rate. nih.gov One optimized formulation released over 75% of the drug within 15 minutes and disintegrated in 45 seconds. nih.gov Another study found that a formulation with HPMC E15 and propylene (B89431) glycol (PG) released 95.10% of the drug in 12 minutes. journaljpri.comresearchgate.net
Table 2: Characteristics of Domperidone Oral Film Formulations
| Formulation ID | Polymer(s) | Key Evaluation Parameter | Result | Citation |
|---|---|---|---|---|
| F1 | HPMC E15, β-cyclodextrin | Disintegration Time | 45 seconds | nih.gov |
| F1 | HPMC E15, β-cyclodextrin | Drug Release | >75% in 15 minutes | nih.gov |
| F1 (Optimized) | HPMC, Glycerine | Drug Release | 100% in 16 minutes | innovareacademics.in |
| F8 (Optimized) | HPMC E15, PG | Drug Release | 95.10% in 12 minutes | journaljpri.comresearchgate.net |
Chewing Gum: Medicated chewing gum (MCG) is another novel oral dosage form that allows for drug release directly into the oral cavity for buccal absorption, which can improve bioavailability by avoiding first-pass metabolism. nih.govamazonaws.com These are typically prepared by the direct compression method. nih.govijcrt.org
Formulation development involves screening various excipients, including sweeteners, flavoring agents, and softeners, to achieve desirable organoleptic and pharmaceutical properties. nih.gov Studies on domperidone maleate (B1232345) chewing gum have shown rapid drug release, with one study reporting 97% release in vivo and 11.27% permeation through goat buccal mucosa within 15 minutes. nih.gov Another study compared tablet-form chewing gum with pieces of chewing gum, finding that the latter, containing glycerin and PEG 400, had a faster drug release. amazonaws.comwjpr.net Soft chews have also been formulated by complexing domperidone with cyclodextrins to enhance solubility, showing a drug release of 95.8% in 25 minutes. thepharmajournal.com
Pre Clinical Pharmacological Investigations of Domperidone
Molecular Mechanism of Action
Domperidone (B1670879) is recognized as a specific antagonist of dopamine (B1211576) receptors, which forms the basis of its therapeutic applications. drugbank.comnih.gov Its action is primarily directed towards the D2 and D3 subtypes of dopamine receptors. guidetopharmacology.org
Dopamine D2 and D3 Receptor Antagonism Studies
Pre-clinical studies have consistently demonstrated that domperidone acts as a potent antagonist at dopamine D2 and D3 receptors. nih.govresearchgate.netdovepress.com Research indicates its high affinity for D2 and D3 receptors. nih.gov In vitro studies have shown that domperidone selectively binds to mouse and rat striatal dopamine receptors. hres.ca The antagonistic activity of domperidone at these receptors is responsible for its antiemetic and gastroprokinetic effects. hres.canih.gov By blocking dopamine receptors in the chemoreceptor trigger zone, an area in the brainstem that controls vomiting, domperidone effectively suppresses nausea and emesis. guidetopharmacology.orghres.ca
The affinity of domperidone for dopamine receptors has been quantified in various studies. For instance, it has been reported to have a pKi of 7.9–8.4 for D2 receptors and 7.1–7.6 for D3 receptors. mdpi.com This selective antagonism at peripheral dopamine receptors is a key feature of its mechanism. hres.ca
Peripheral Selectivity and Blood-Brain Barrier Permeability in In Vitro and Animal Models
A critical aspect of domperidone's pharmacological profile is its limited ability to cross the blood-brain barrier. researchgate.nethres.canih.gov This peripheral selectivity is attributed to its active efflux from the brain by P-glycoprotein (P-gp), a transporter protein. mdpi.comjci.org In vivo studies in rats have shown that despite its ability to bind to dopamine receptors in the brain in vitro, systemically administered domperidone does not significantly occupy these receptors in the central nervous system. hres.ca
In vitro models of the blood-brain barrier, such as those using bovine or rat brain capillary endothelial cells, have corroborated these findings. nih.govresearchgate.net One study reported that domperidone's passage across an in vitro BBB model was 76% compared to solutes that freely cross. nih.govresearchgate.net Another study using a parallel artificial membrane permeability assay (PAMPA) found that the transport of domperidone was 76-fold lower than that of metoclopramide (B1676508), indicating lower passive diffusion across lipid membranes. nih.govresearchgate.net Animal studies using positron emission tomography (PET) with radiolabeled domperidone have visually confirmed its extremely low uptake into the brain. nih.gov This limited central nervous system penetration minimizes the risk of central dopaminergic side effects, such as extrapyramidal symptoms. researchgate.netresearchgate.net
Cellular and Subcellular Interaction Studies
Beyond its primary action on dopamine receptors, the pre-clinical investigation of domperidone has extended to its interactions at the cellular and subcellular levels, revealing a more complex pharmacological profile.
Receptor Binding Kinetics and Thermodynamics in Cell Lines
The interaction of drugs with their receptors can be characterized by their binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). While specific detailed kinetic and thermodynamic data for domperidone binding to D2/D3 receptors in cell lines are not extensively detailed in the provided results, the general principles of drug-receptor thermodynamics can be applied. Thermodynamic analyses help in understanding the forces driving the binding process, such as hydrogen bonds and hydrophobic interactions. researchgate.net The binding of an antagonist like domperidone is typically driven by enthalpy changes (related to bond formation) or entropy changes (related to solvent reorganization). researchgate.net
Intracellular Signaling Pathway Modulation
Recent studies have unveiled that domperidone can modulate several intracellular signaling pathways, particularly in cancer cell lines, independent of its well-known dopamine receptor antagonism. In human colorectal cancer cells (HCT116), domperidone has been shown to induce apoptosis by inhibiting the ERK/STAT3-mediated pathway. nih.govnih.gov It was observed to decrease the formation of the β-arrestin2/MEK complex, leading to reduced activation of ERK. nih.govnih.gov Furthermore, it diminished the activation of JAK2 and STAT3. nih.govnih.govnih.gov Interestingly, in these cancer cells, domperidone was found to downregulate the expression of the DRD2 protein itself, suggesting its antitumor effects may stem from a reduction in receptor expression rather than just antagonism. nih.gov
In human renal cancer cells (Caki-2), domperidone also induced apoptosis through the suppression of STAT3 signaling. nih.govkoreamed.org It was found to inhibit the phosphorylation of JAK2 and STAT3, which in turn suppressed the expression of downstream genes like cyclin D2, cyclin D3, and survivin. nih.gov These studies highlight a potential role for domperidone in cancer therapy through its influence on key signaling cascades involved in cell survival and proliferation. nih.govnih.govkoreamed.orgresearchgate.net
Enzyme and Transporter System Interactions (e.g., Hsp70)
Domperidone's interactions are not limited to receptors and signaling proteins. It has been identified as an inhibitor of the 70-kilodalton heat shock protein (Hsp70). nih.govnih.govresearchgate.net This was discovered through a bioinformatics search for drugs structurally similar to a known Hsp70 inhibitor. nih.govnih.gov This inhibition of Hsp70 has been shown to have functional consequences. For instance, it can impair the cellular uptake of certain bacterial toxins that rely on Hsp70 for their translocation across membranes. nih.govresearchgate.net In the context of Wilson disease, a genetic disorder of copper metabolism, domperidone's inhibition of Hsp70 was found to rescue the function of a mutated copper-transporting ATPase (ATP7B) by preventing its degradation. nih.gov
Domperidone is also a known substrate for the P-glycoprotein (P-gp) transporter system, which is a member of the ATP-binding cassette (ABC) transporter family. mdpi.comjci.org This interaction is crucial for its limited permeability across the blood-brain barrier, as P-gp actively pumps domperidone out of the endothelial cells of the brain capillaries. mdpi.comjci.org Understanding these transporter interactions is vital for predicting potential drug-drug interactions. researchgate.netmdpi.com
Organ-Specific Mechanistic Effects (e.g., Gastrointestinal Motility Modulation in Animal Models)
Pre-clinical studies in various animal models have been instrumental in elucidating the organ-specific mechanistic effects of domperidone, particularly its influence on gastrointestinal motility. These investigations have demonstrated that domperidone's primary actions are concentrated in the upper gastrointestinal tract, including the esophagus, stomach, and small intestine. merckvetmanual.comresearchgate.net
In dogs, intravenous administration of domperidone has been shown to produce a dose-dependent increase in lower esophageal sphincter pressure. hres.ca Furthermore, studies in dogs have revealed that domperidone enhances gastric tone and significantly increases antroduodenal coordination. hres.ca Specifically, it was observed that domperidone could decrease the stationary phase of a solid meal by 50% and increase the emptying rate, effectively counteracting dopamine-induced delays in gastric emptying. hres.ca In contrast to its effects on the upper GI tract, domperidone appears to have minimal physiological impact on the colon. merckvetmanual.com
Research utilizing guinea pig models has provided further insights into domperidone's mechanism. In isolated stomach-duodenum preparations from guinea pigs, domperidone effectively antagonized gastric relaxations induced by both dopamine and noradrenaline in a dose-dependent manner. hres.ca It has been shown to enhance the amplitude of antral contractions, while moderately reducing their frequency, and improve antroduodenal coordination. researchgate.net These effects are believed to be mediated through the blockade of dopamine receptors located on nervous structures within the gut wall. researchgate.net Some studies in guinea pigs also suggest that domperidone's effects on motility might involve the blockade of α1-adrenoceptors, as it antagonizes relaxations induced by both noradrenaline and dopamine. karger.com
In mice, the effects of domperidone on gastrointestinal motility have been compared with other prokinetic agents. One study found that domperidone did not significantly increase gastric emptying in either normal or morphine-treated mice, in contrast to agents like cisapride (B12094) and metoclopramide which showed significant prokinetic effects. wjgnet.com This suggests that the efficacy of domperidone can vary between species and experimental conditions.
The following tables summarize the key findings from these pre-clinical investigations in various animal models.
Table 1: Effect of Domperidone on Gastric Motility in Animal Models
| Animal Model | Key Findings | Citations |
|---|---|---|
| Dog | Increased lower esophageal sphincter pressure and gastric tone. hres.ca | hres.ca |
| Enhanced antroduodenal coordination. hres.caresearchgate.net | hres.caresearchgate.net | |
| Accelerated gastric emptying of solid meals. hres.ca | hres.ca | |
| Guinea Pig | Antagonized dopamine- and noradrenaline-induced gastric relaxation. hres.ca | hres.ca |
| Enhanced amplitude of antral contractions and improved antroduodenal coordination. researchgate.net | researchgate.net | |
| Horse | Increased gastric emptying at higher oral doses. avma.orgnih.govavma.org | avma.orgnih.govavma.org |
| Decreased dopamine-induced contractility in midjejunal muscle strips in vitro. avma.orgnih.govavma.org | avma.orgnih.govavma.org |
Table 2: Effect of Domperidone on Intestinal Motility and Transit in Animal Models
| Animal Model | Key Findings | Citations |
|---|---|---|
| Dog | Regulates motility of small-intestinal smooth muscle. merckvetmanual.com | merckvetmanual.com |
| Horse | No significant effect on stomach-to-anus transit time at the tested oral dose. avma.orgnih.gov | avma.orgnih.gov |
| In vitro, did not alter contractile activity of duodenum, jejunum, ileum, or colon strips. avma.orgnih.govavma.org | avma.orgnih.govavma.org |
Pre Clinical Pharmacokinetics of Domperidone
Absorption Mechanisms in In Vitro and Animal Models
Domperidone (B1670879) is characterized as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility. ptherpscid.com Its solubility is pH-dependent, showing good solubility in acidic conditions, which significantly decreases in alkaline environments. ptherpscid.comresearchgate.net This property influences its absorption, which primarily occurs in the stomach and upper gastrointestinal tract. ptherpscid.com
In vitro and in situ models have been crucial in elucidating the absorption characteristics of domperidone. The Caco-2 cell monolayer model, a line of human intestinal epithelial cells, is widely used to predict gastrointestinal absorption. Studies using this model have confirmed the high permeability of domperidone. nih.gov However, the transport of domperidone across Caco-2 cells is also influenced by the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of the cells, potentially limiting its net absorption. nih.gov
One study investigating a self-emulsifying drug delivery system (SEDDS) for domperidone maleate (B1232345) reported a significant enhancement in permeability. researchgate.netnih.gov Compared to the control, the optimized SEDDS formulation showed a markedly higher apparent permeability coefficient (Papp) of 12.74 ± 0.02×10⁻⁴ cm/s in Caco-2 cell monolayers. researchgate.netnih.gov
In situ single-pass intestinal perfusion (SPIP) studies in rats provide further insight into absorption under more physiologically relevant conditions. researchgate.netnih.gov In these studies, the effective permeability (Peff) of standard domperidone was measured at 0.802 ± 0.418×10⁻⁴ cm/s. researchgate.netnih.gov The use of a SEDDS formulation significantly increased this value to 2.122 ± 0.892×10⁻⁴ cm/s, demonstrating that formulation strategies can overcome some of the drug's inherent absorption limitations. researchgate.netnih.gov Another study in male Wistar rats also showed that pretreatment with piperine, a known P-gp inhibitor, significantly improved the apparent permeability of domperidone. nih.govresearchgate.net
Table 1: In Vitro and In Situ Permeability of Domperidone
| Model | Formulation | Permeability Coefficient | Value |
|---|---|---|---|
| Caco-2 Cell Monolayer | Optimized SEDDS | Apparent Permeability (Papp) | 12.74 ± 0.02×10⁻⁴ cm/s researchgate.netnih.gov |
| Rat Intestinal Perfusion | Domperidone Control | Effective Permeability (Peff) | 0.802 ± 0.418×10⁻⁴ cm/s researchgate.netnih.gov |
| Rat Intestinal Perfusion | Optimized SEDDS | Effective Permeability (Peff) | 2.122 ± 0.892×10⁻⁴ cm/s researchgate.netnih.gov |
Given domperidone's poor water solubility, particularly at neutral or alkaline pH, formulation strategies are critical for improving its dissolution and subsequent absorption. ptherpscid.com The use of acidic excipients, such as fumaric acid, has been investigated to enhance its release, especially in the lower gastrointestinal tract where the pH is higher. researchgate.netrjptonline.org
The principle behind this approach is to create an acidic microenvironment within the dosage form, which maintains the drug's solubility irrespective of the surrounding pH of the dissolution medium. rjptonline.org Studies have shown that among various organic acids, a 1:1 ratio of domperidone to fumaric acid significantly enhances the drug's solubility in a pH 6.8 phosphate (B84403) buffer. rjptonline.org The lower pKa value of fumaric acid (3.03) contributes to this effect. rjptonline.org
In vitro dissolution studies comparing different polymer matrices have demonstrated the impact of formulation on drug release profiles. rjptonline.org For instance, tablets formulated with hydrophilic polymers like HPMC K-100M showed sustained release. rjptonline.org The inclusion of fumaric acid in these matrices significantly increased drug release in basic pH environments (pH 6.8). rjptonline.org This is attributed to the higher solubility of fumaric acid at this pH, which in turn enhances the dissolution of domperidone. rjptonline.org
Solid dispersion is another technique used to improve the dissolution of domperidone. impactfactor.orgnih.govasiapharmaceutics.info By dispersing the drug in a hydrophilic carrier at a molecular level, its crystalline structure can be converted to a more soluble amorphous form. impactfactor.org Studies using carriers like PEG6000 and Gelucire 50/13 have shown a marked increase in dissolution rates compared to the pure drug. impactfactor.orgnih.gov
Table 2: Solubility of Domperidone in Different Media
| Medium | Solubility |
|---|---|
| 0.1N HCl | 57.5 mg/ml rjptonline.org |
| pH 6.8 Phosphate Buffer | 0.15 mg/ml rjptonline.org |
| Distilled Water | 0.00095 mg/ml nih.gov |
Distribution Characteristics in Animal Tissues
Following absorption, domperidone is widely distributed throughout various tissues in animal models. medsafe.govt.nzhpra.iemedicines.org.ukneliti.com Studies in Wistar rats using radiolabelled domperidone have shown that high concentrations of the drug and its metabolites are found in the liver, kidneys, lungs, and glandular tissues. nih.gov Significant amounts of radioactivity were also detected in the stomach and the bilious contents of the intestine. nih.gov
A key characteristic of domperidone's distribution is its low concentration in the brain. medsafe.govt.nzhpra.iemedicines.org.uknih.govnih.gov This is largely due to its role as a substrate for the P-glycoprotein efflux transporter located at the blood-brain barrier, which actively prevents the drug from entering the central nervous system. nih.govwikipedia.org This peripheral restriction is fundamental to its mechanism of action, allowing it to exert effects on the gastrointestinal tract and the chemoreceptor trigger zone (which lies outside the blood-brain barrier) with minimal central nervous system side effects. medicines.org.uk
In rats, tissue levels generally peak within 15-30 minutes of administration. nih.govnih.gov Plasma levels are typically much lower than corresponding tissue levels, with the exception of the brain and testes. nih.gov Small amounts of domperidone have also been shown to cross the placenta in rats. medsafe.govt.nzhpra.ienih.govwikipedia.org
Domperidone exhibits a high degree of binding to plasma proteins. In vitro data consistently show that 91% to 93% of domperidone in the bloodstream is bound to these proteins. researchgate.netmedsafe.govt.nzhpra.ieneliti.comwikipedia.org This extensive binding means that only a small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effects or be eliminated. Changes in protein binding could potentially alter the drug's pharmacokinetic profile.
Metabolism Pathways and Enzyme Systems
Domperidone undergoes rapid and extensive metabolism, primarily in the liver and, to some extent, in the gut wall, which contributes to its low oral bioavailability. medsafe.govt.nzhpra.ieneliti.comwikipedia.org Pre-clinical studies in rats, dogs, and humans have identified two main metabolic pathways. nih.govresearchgate.net
Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the benzimidazolone part of the domperidone molecule. medsafe.govt.nzhpra.ienih.gov The primary metabolite from this pathway is hydroxy-domperidone. nih.gov
Oxidative N-dealkylation: This pathway occurs at the piperidine (B6355638) nitrogen, cleaving the molecule and resulting in two major metabolites. medsafe.govt.nzhpra.ienih.govresearchgate.net
These metabolic transformations render the drug inactive. wikipedia.org Studies comparing metabolism across species have found only minor differences between rats, dogs, and humans. nih.gov
The biotransformation of domperidone is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved. medsafe.govt.nzhpra.ieneliti.comwikipedia.orghpra.ie In vitro experiments using diagnostic inhibitors have confirmed that CYP3A4 is principally responsible for the oxidative N-dealkylation of domperidone. medsafe.govt.nzhpra.iemedicines.org.ukneliti.com
The aromatic hydroxylation pathway involves multiple CYP enzymes, including CYP3A4, CYP1A2, and CYP2E1. medsafe.govt.nzhpra.iemedicines.org.ukneliti.com The heavy reliance on CYP3A4 for its metabolism makes domperidone susceptible to drug-drug interactions. hpra.ierwandafda.gov.rwhres.ca Co-administration with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), can markedly inhibit domperidone's metabolism, leading to significantly increased plasma concentrations. hpra.iehres.campa.se In vivo studies have shown that this inhibition can increase the area under the curve (AUC) and peak concentration (Cmax) of domperidone by 3- to 10-fold. hres.ca
Identification of Major Metabolites
In preclinical animal models, domperidone undergoes extensive and rapid metabolism primarily in the liver. medsafe.govt.nzneliti.com The principal metabolic transformations involve two main pathways: aromatic hydroxylation and oxidative N-dealkylation. nih.govresearchgate.netjpp.krakow.pl
Aromatic hydroxylation occurs on the benzimidazolone part of the molecule, leading to the formation of hydroxy-domperidone. nih.govresearchgate.net This metabolite has been identified as a major fecal metabolite in animal species. nih.govresearchgate.net
The second major pathway is oxidative N-dealkylation at the piperidine nitrogen. nih.govresearchgate.net This process results in the creation of two significant metabolites: 2,3-dihydro-2-oxo-1H-benzamidazole-1-propanoic acid and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one. nih.govresearchgate.net The former has been noted as a major urinary metabolite. nih.govresearchgate.net In vitro studies using diagnostic inhibitors have indicated that cytochrome P450 enzymes, specifically CYP3A4, CYP1A2, and CYP2E1, are involved in the aromatic hydroxylation of domperidone. neliti.comhpra.iefda.gov.ph The N-dealkylation process is primarily catalyzed by CYP3A4. neliti.comresearchgate.nethpra.ie
Studies in rats and dogs have confirmed these metabolic routes. nih.gov While the fundamental pathways are consistent across the studied species, minor differences have been observed. nih.gov For instance, the metabolism rate in rats has been shown to be sex-related, being slower in female rats. nih.gov All the identified metabolites of domperidone are considered inactive. wikipedia.org
Table 1: Major Metabolites of Domperidone Identified in Preclinical Animal Models
| Metabolite Name | Metabolic Pathway | Animal Model(s) | Primary Excretion Route |
| Hydroxy-domperidone | Aromatic Hydroxylation | Rats, Dogs | Feces nih.govresearchgate.net |
| 2,3-dihydro-2-oxo-1H-benzamidazole-1-propanoic acid | Oxidative N-dealkylation | Rats, Dogs | Urine nih.govresearchgate.net |
| 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one | Oxidative N-dealkylation | Rats, Dogs | - |
Excretion Pathways in Animal Models
The elimination of domperidone and its metabolites has been studied in several animal models, primarily rats and dogs, following administration of radiolabelled compounds. nih.gov The excretion is typically almost complete within four days after administration. nih.govresearchgate.net
The predominant route of excretion across species is via the feces. nih.govresearchgate.net In rats, studies with intravenously administered ¹⁴C-labelled domperidone showed that biliary excretion is a major contributor, with approximately 65% of the dose being excreted in the bile within 24 hours. nih.govresearchgate.net This extensive biliary excretion explains the high percentage of the drug and its metabolites found in the feces.
Urinary excretion represents a less significant pathway for the elimination of domperidone. wikipedia.orgeuropa.eu The amount of unchanged domperidone excreted in the urine is minimal, accounting for a very small fraction of the administered dose. nih.gov For example, in dogs, unchanged domperidone in the urine accounted for approximately 0.3% of the dose. nih.govresearchgate.net Similarly, the proportion of unchanged drug in the feces is also relatively low, with about 9% found in dogs. nih.govresearchgate.net
Distribution studies in animals, such as rats, show a wide tissue distribution but a low concentration in the brain. medsafe.govt.nzhpra.iemedsafe.govt.nz Small amounts of the drug have been found to cross the placenta in rats. medsafe.govt.nzhpra.iemedsafe.govt.nz
Table 2: Excretion of Domperidone in Animal Models (as a percentage of oral dose)
| Animal Model | Fecal Excretion (%) | Urinary Excretion (%) | Key Findings |
| Rat | ~65 (Biliary) nih.govresearchgate.net | - | Biliary excretion is the primary route of elimination. nih.govresearchgate.net |
| Dog | ~66 wikipedia.org | ~31 wikipedia.org | Feces are the major route of excretion. Unchanged drug is 9% in feces and 0.3% in urine. nih.govresearchgate.netwikipedia.org |
Mechanistic Drug Drug Interaction Studies Involving Domperidone Fumarate
Cytochrome P450 Enzyme Inhibition Interactions
The primary metabolic pathway for domperidone (B1670879) involves the CYP3A4 isoenzyme, which is responsible for both N-dealkylation and hydroxylation. nih.gov This makes domperidone susceptible to interactions with drugs that inhibit or induce this enzyme.
In vitro studies using human liver microsomes (HLMs) have been crucial in elucidating the role of CYP enzymes in domperidone metabolism. Research has shown that the formation of domperidone's main metabolites—5-hydroxydomperidone (MIII), 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid (MI), and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one (MII)—follows Michaelis-Menten kinetics. nih.gov The formation of all three metabolites is significantly correlated with CYP3A activity. nih.gov
Specific and potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to strongly inhibit the metabolism of domperidone in HLMs. Ketoconazole, in particular, is a very potent inhibitor, reducing the formation of all three major metabolites by over 80%. nih.gov Troleandomycin also demonstrates significant inhibition. nih.gov In vivo interaction studies have confirmed these findings, with ketoconazole significantly increasing the plasma concentration of domperidone. hres.ca
Domperidone itself has been identified as a modest mechanism-based inhibitor of human CYP3A4. capes.gov.brnih.gov Studies have determined the inactivation constant (K(I)) and the maximum inactivation rate (k(inact)) for this inhibition. capes.gov.brnih.gov This suggests that domperidone has the potential to affect the metabolism of other drugs that are also substrates for CYP3A4. For instance, repeated administration of domperidone has been shown to almost double the area under the plasma concentration-time curve (AUC) of midazolam, a known CYP3A4 substrate. capes.gov.br
Table 1: In Vitro Inhibition of Domperidone Metabolism in Human Liver Microsomes
Table 2: Kinetic Parameters of Domperidone as a CYP3A4 Inhibitor
P-Glycoprotein (P-gp) Mediated Efflux Modulation
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in limiting the absorption and distribution of its substrates. nih.govoaepublish.com Domperidone is a known substrate of P-gp, and its interaction with this transporter can influence its pharmacokinetic profile.
Modulators of P-gp, which can be inhibitors or inducers, can lead to significant drug-drug interactions. nih.gov P-gp inhibitors can increase the intracellular concentration and, consequently, the oral bioavailability of P-gp substrates like domperidone. mdpi.com This is particularly relevant in tissues with high P-gp expression, such as the intestine and the blood-brain barrier. oaepublish.commdpi.com
Studies have investigated the effect of P-gp inhibitors on domperidone transport. For example, the co-administration of verapamil, a known P-gp inhibitor, has been shown to increase the intracellular concentration of drugs that are P-gp substrates. researchgate.net This principle applies to domperidone, where inhibition of P-gp in the intestine could lead to increased absorption.
The interplay between CYP3A4 and P-gp is also a critical factor, as many compounds are substrates and/or inhibitors of both. This overlap can lead to complex and clinically significant DDIs. For instance, itraconazole, a potent inhibitor of both CYP3A4 and P-gp, has been shown to cause a 3.2-fold increase in the AUC and a 2.7-fold increase in the maximum plasma concentration (Cmax) of domperidone. researchgate.net
Receptor-Level Interaction Investigations
Domperidone primarily exerts its therapeutic effects by acting as a specific antagonist of dopamine (B1211576) D2 receptors. drugbank.comdrugs.com These receptors are located in the chemoreceptor trigger zone (CTZ) and in the upper gastrointestinal tract. drugs.com Its antagonistic action at these sites leads to its antiemetic and prokinetic properties.
While the primary focus of interaction studies is on metabolic enzymes and transporters, interactions at the receptor level are also a consideration. However, detailed mechanistic studies focusing solely on domperidone fumarate (B1241708) and its interactions at the receptor level with other drugs are less commonly reported in the literature compared to metabolic interactions.
In vitro studies can be employed to assess the potential for other drugs to displace domperidone from its binding sites on dopamine D2 receptors or to modulate the receptor's function. Such studies would typically involve radioligand binding assays or functional assays measuring downstream signaling pathways.
One study investigated the potential interaction between ketotifen (B1218977) fumarate and domperidone in simulated gastric and intestinal fluids. The results suggested the formation of a stable complex, which could potentially reduce the therapeutic activities of both drugs, although this is a physicochemical interaction rather than a receptor-level one. researchgate.net
Pharmacokinetic Modeling and Simulation for Interaction Prediction (e.g., PBPK Models)
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting and understanding drug-drug interactions. frontiersin.orgmedsci.org These models integrate system-specific data (e.g., physiology, enzyme and transporter abundance) with drug-specific data (e.g., physicochemical properties, in vitro metabolism and transport data) to simulate the pharmacokinetic behavior of a drug in the body. medsci.org
PBPK models have been successfully developed to predict the DDIs involving domperidone and inhibitors of CYP3A4. researchgate.net By inputting data on domperidone's properties, in vitro metabolism data from human liver microsomes, and pharmacokinetic parameters from clinical studies, these models can simulate the impact of co-administering CYP3A4 inhibitors.
For example, a PBPK model was used to describe the DDIs between domperidone and three different CYP3A4 inhibitors: ketoconazole, erythromycin, and itraconazole. researchgate.net The simulated ratios of AUC and Cmax in the presence of these inhibitors were consistent with the observed clinical data, with predictions generally falling within 1.5-fold of the observed values. researchgate.net
These models are particularly valuable in early drug development for predicting the DDI potential of new chemical entities with domperidone. frontiersin.org They can help to prioritize clinical DDI studies and inform dosing recommendations when co-administration with interacting drugs is unavoidable. liverpool.ac.uk PBPK modeling can also be used to extrapolate findings to different populations, such as from Western to Chinese or Japanese populations, by incorporating population-specific physiological parameters. medsci.org
Table 3: Compound Names Mentioned in the Article
Analytical Methodologies for Domperidone Fumarate Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate, identify, and quantify components within a mixture. For domperidone (B1670879) fumarate (B1241708), various chromatographic techniques are essential for both routine quality control and in-depth research. ajprd.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of domperidone. ajprd.com Its versatility, precision, and sensitivity make it ideal for both assay determination and impurity profiling. drugbank.com Reversed-phase HPLC (RP-HPLC) is the predominant mode used for domperidone, often in combination with other active ingredients. oup.comresearchgate.netnih.gov
Method development for domperidone typically involves optimizing several key parameters to achieve a robust separation between the main compound and any potential impurities or degradation products. scribd.com This process includes the careful selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
Stationary Phase: C18 and C8 columns are commonly reported for the analysis of domperidone. researchgate.netoup.com For instance, a Hypersil BDS C8 column (250 mm x 4.6 mm, 5 µm) has been successfully used. researchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC) methods, which use columns with sub-2 µm particles, has allowed for significantly faster analysis times—reducing run times from over 12 minutes to under 8 minutes—while also decreasing solvent consumption. hmdb.cadaicelpharmastandards.com
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comresearchgate.net The pH of the buffer is a critical parameter that is adjusted to ensure optimal retention and peak shape. For example, a mobile phase of phosphate (B84403) buffer (pH 4.5), methanol, and acetonitrile in a ratio of 55:25:20 (v/v/v) has been used effectively. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed for impurity profiling to ensure the separation of all related substances. hmdb.cadaicelpharmastandards.com
Detection: UV detection is standard, with the wavelength set at or near the maximum absorbance of domperidone, which is reported around 285 nm. scribd.comoup.comhmdb.ca A photodiode array (PDA) detector can be used to scan a range of wavelengths simultaneously, which is useful for identifying co-eluting peaks and assessing peak purity. oup.com
Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines. nih.gov This ensures the method is accurate, precise, specific, linear, and robust. researchgate.netscribd.com Linearity is typically established over a concentration range relevant to the assay, for example, from 5 to 150 ng/mL. scribd.com Accuracy is confirmed through recovery studies, with results generally expected to be within 98-102%. oup.comresearchgate.nethmdb.ca
The following table summarizes parameters from a developed RP-HPLC method for the simultaneous estimation of domperidone and another compound.
| Parameter | Value |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µ) |
| Mobile Phase | Phosphate Buffer (pH 4.5) : Methanol : Acetonitrile (55:25:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm |
| Retention Time (Domperidone) | 6.13 minutes |
| Linearity (R²) (Domperidone) | 0.999 |
| Accuracy (% Recovery) | 99.20 - 100.12% |
| Data sourced from a study on the simultaneous analysis of Lafutidine and Domperidone Maleate (B1232345). researchgate.net |
Impurity profiling is a critical application of HPLC in pharmaceutical development, aimed at identifying and quantifying all potential impurities in the drug substance. drugbank.comnih.gov Stability-indicating HPLC methods are specifically designed to separate domperidone from its degradation products, which can form under stress conditions such as heat, light, acid, and base hydrolysis. hmdb.ca
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. In pharmaceutical analysis, its primary application is for the analysis of volatile and semi-volatile compounds. researchgate.net For a non-volatile compound like domperidone, direct GC-MS analysis is not feasible without derivatization.
However, GC-MS plays a crucial role in the broader analysis of the drug substance by targeting specific types of impurities that are amenable to this technique. ajprd.com Key applications include:
Residual Solvent Analysis: Pharmaceutical manufacturing processes often use organic solvents. GC-MS, particularly with a headspace sampler, is the standard method for identifying and quantifying residual solvents to ensure they are below the safety limits defined by ICH guidelines. researchgate.net
Volatile Mutagenic Impurities: The technique is highly sensitive for detecting trace levels of volatile impurities that may be mutagenic or genotoxic. researchgate.net
Analysis of Degradation Products: If forced degradation studies produce volatile breakdown products, GC-MS can be an effective tool for their identification. oup.com
While a dedicated GC-MS method for routine analysis of domperidone fumarate is not commonly reported, the technique is an indispensable tool for a comprehensive impurity profile, addressing classes of compounds not easily detected by HPLC. ajprd.com Predicted GC-MS spectra can serve as a guide for identifying unknown compounds, although experimental confirmation is required. scribd.comoup.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for certain applications. hmdb.ca It is particularly useful for the simultaneous analysis of multiple samples. For domperidone, HPTLC methods have been developed and validated for its quantification in combination with other drugs. hmdb.ca
The process involves applying the sample as a narrow band onto a pre-coated silica (B1680970) gel 60 F254 plate, which acts as the stationary phase. hmdb.ca The plate is then developed in a chamber containing a suitable mobile phase. A common mobile phase for separating domperidone consists of a mixture of solvents like acetone, toluene, and methanol. hmdb.ca After development, the plate is dried and the separated bands are quantified using a densitometric scanner at a specific wavelength, often around 285 nm for domperidone. hmdb.ca
HPTLC methods for domperidone have been validated for linearity, accuracy, and precision. The retention factor (Rf) value is used to identify the compounds. For example, in one method, domperidone was resolved with an Rf value of 0.52 ± 0.02. hmdb.ca
The table below outlines typical parameters for an HPTLC method used for domperidone analysis.
| Parameter | Value |
| Stationary Phase | Pre-coated silica gel 60 GF254 plates |
| Mobile Phase | Acetone : Toluene : Methanol (4:4:2 v/v) |
| Detection Wavelength | 285 nm |
| Rf Value (Domperidone) | 0.52 ± 0.02 |
| Linearity Range (Domperidone) | 16-48 ng/band |
| Limit of Detection (Domperidone) | 0.022 ng/band |
| Data sourced from a study on the simultaneous analysis of Domperidone and Paracetamol. hmdb.ca |
Spectroscopic Methods for Identification and Purity Assessment
Spectroscopic methods are vital for confirming the chemical identity of domperidone fumarate and assessing its purity. These techniques provide information about the molecule's structure and its interaction with electromagnetic radiation.
UV-Vis Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and economical technique widely used for the quantitative estimation of domperidone in bulk and pharmaceutical formulations. oup.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration (Beer-Lambert law). oup.com
For analysis, domperidone is typically dissolved in a suitable solvent, such as methanol or a buffer solution. oup.com The resulting solution is scanned over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For domperidone, the λmax is consistently reported to be around 284-286 nm. oup.comhmdb.ca
Various spectrophotometric methods have been developed, including zero-order and derivative techniques, as well as area under the curve (AUC) methods, to enhance specificity and resolve interference from other components in a mixture. hmdb.ca For instance, in a simultaneous equation method for domperidone and omeprazole, absorbance is measured at the λmax of both drugs (e.g., 284.8 nm for domperidone).
Validation of UV spectrophotometric methods includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oup.com A typical linear range for domperidone is 5-25 µg/mL with a high correlation coefficient (R² > 0.999). oup.comhmdb.ca
| Method Type | Solvent | λmax / Wavelength Range | Linearity Range | Correlation Coefficient (R²) |
| Zero Order | Methanol | 286 nm | 5-25 µg/mL | 0.999 |
| Area Under Curve (AUC) | Methanol | 279-293 nm | 5-25 µg/mL | 0.998 |
| Charge-Transfer Complex | Acetonitrile | 458 nm | 10-70 µg/mL | 0.9999 |
| Charge-Transfer Complex | Chloroform | 394 nm | 10-70 µg/mL | 0.9999 |
| Data compiled from various spectrophotometric studies. hmdb.caoup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including domperidone and its related substances. It provides detailed information about the carbon-hydrogen framework of the molecule. Both 1H NMR and 13C NMR are used to confirm the identity of domperidone and to characterize its impurities and degradation products. hmdb.ca
In 1H NMR spectra of domperidone, the aromatic protons of the benzimidazolone rings typically appear in the region of 7.0-8.0 ppm. The methylene (B1212753) protons of the propyl chain and the piperidine (B6355638) ring protons exhibit characteristic signals in the aliphatic region.
13C NMR spectra show distinct resonances for the carbonyl carbons of the benzimidazolone rings (around 160 ppm) and the various aliphatic and aromatic carbons throughout the structure.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to make unambiguous assignments of all proton and carbon signals. These techniques are crucial for identifying the exact structure of novel impurities or degradants formed during stress studies. For example, NMR was used to characterize two new isomeric degradation products of domperidone formed under acidic conditions, confirming the addition of a chlorine atom to the aromatic ring.
NMR is also essential for the characterization of reference standards for impurities, which are required for their quantification in HPLC methods. hmdb.ca Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of a drug in the presence of excipients without prior separation. The analysis of fumaric acid by NMR is also well-established, with its olefinic protons showing a characteristic singlet in the 1H NMR spectrum.
Dissolution Testing Methodologies for Various Formulations
The development of meaningful in vitro dissolution tests is crucial for assessing the performance of different pharmaceutical formulations containing domperidone. As a Biopharmaceutics Classification System (BCS) Class II drug, domperidone's low aqueous solubility presents a significant challenge in designing dissolution methods that can effectively discriminate between different formulations. turkjps.org Research has focused on developing and validating methods for various dosage forms, including fast-dispersible tablets (FDTs), orally disintegrating tablets (ODTs), sustained-release tablets, and bilayer tablets.
A key objective in dissolution method development for domperidone is to establish a medium that provides sufficient solubility to achieve sink conditions while being sensitive to formulation variables. While 0.1 N hydrochloric acid (HCl) is a common dissolution medium, it has been found to be unable to discriminate the dissolution profiles of certain formulations like FDTs. turkjps.org Consequently, various surfactant-containing media have been investigated to enhance the solubility of the poorly soluble drug.
For fast-dispersible and orally disintegrating tablets, the goal is to develop a method that reflects their rapid disintegration characteristics. Studies have shown that the use of purified water containing surfactants like sodium lauryl sulfate (B86663) (SLS) or Tween 80 can provide satisfactory and discriminatory results. turkjps.orgdissolutiontech.com The selection of the apparatus type, typically USP Apparatus 1 (basket) or 2 (paddle), and the agitation speed are also critical parameters that are optimized to ensure the method is robust and reproducible. turkjps.orgdissolutiontech.comnih.gov
In the case of sustained-release formulations, the dissolution testing is designed to evaluate the drug release over an extended period. This often involves using different dissolution media sequentially to simulate the pH changes in the gastrointestinal tract, such as starting with 0.1N HCl for the initial phase, followed by a higher pH buffer like phosphate buffer pH 6.8. rjptonline.org The inclusion of fumaric acid in some formulations has been shown to enhance the solubility of domperidone in the more basic environment of the intestine. rjptonline.org
The analysis of dissolution samples is commonly performed using ultraviolet (UV) spectrophotometry or High-Performance Liquid Chromatography (HPLC). turkjps.orgdissolutiontech.comamazonaws.com HPLC methods offer greater specificity and are often employed when dealing with combination products or when needing to resolve the active ingredient from excipients or degradation products. dissolutiontech.comamazonaws.com Validation of these dissolution methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, accuracy, precision, linearity, and robustness to ensure the reliability of the test. turkjps.orgdissolutiontech.com
Table 1: Dissolution Testing Methodologies for Domperidone Formulations
| Formulation Type | Apparatus | Dissolution Medium | Agitation Speed (RPM) | Volume (mL) | Analytical Method | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Fast Dispersible Tablets (FDTs) | USP Apparatus 2 (Paddle) | Distilled water with 0.5% Sodium Lauryl Sulfate (SLS) | 50 | 900 | UV Spectroscopy | This medium showed the best discriminatory power compared to other media like SGF pH 1.2 and phosphate buffer pH 6.8. | turkjps.org |
| Orally Disintegrating Tablets (ODTs) | USP Apparatus 2 (Paddle) | Purified water with 1% Tween 80 | 50 | 900 | HPLC | The method was able to discriminate between ODTs formulated with different API particle sizes. | dissolutiontech.com |
| Sustained Release (SR) Tablets | USP Apparatus 1 (Basket) | 0.1N HCl (first 2 hrs), then pH 6.8 Phosphate Buffer | 75 | 900 | UV Spectroscopy (at 284.6 nm) | Formulations with fumaric acid showed enhanced solubility and better release in the basic medium. | nih.govrjptonline.org |
| Bilayer Tablets (Vonoprazan IR / Domperidone SR) | USP Apparatus 2 (Paddle) | 0.1M HCl | 50 | 900 | HPLC | Evaluated immediate release of vonoprazan (B1684036) and sustained release of domperidone over 24 hours. | amazonaws.com |
| Fast Dissolving Tablets | USP Apparatus 2 (Paddle) | Phosphate Buffer (pH 6.8) | - | - | - | Showed 76% to 100% drug release within 14 minutes. | researchgate.net |
Forced Degradation Studies for Stability-Indicating Method Development
Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods. For domperidone, these studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. ajrconline.orgresearchgate.net The primary goal is to develop an analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, that can effectively separate the intact domperidone from all its process-related impurities and degradation products, thus demonstrating the method's specificity. ajpaonline.comwjpmr.commdpi.com
The conditions for forced degradation are intentionally made more severe than standard stability testing conditions to ensure that if significant degradation occurs, it can be detected. sphinxsai.com For instance, acid hydrolysis is commonly performed using hydrochloric acid (e.g., 1.0N HCl), while base hydrolysis uses sodium hydroxide. ajpaonline.com Oxidative degradation is typically induced with hydrogen peroxide (e.g., 3% H₂O₂). ajpaonline.com Thermal stress involves exposing the drug to high temperatures, and photostability is assessed by exposure to UV light. ajpaonline.comsphinxsai.com
The outcomes of these studies provide valuable information on the intrinsic stability of the domperidone molecule and help in identifying the degradation pathways. The developed stability-indicating method must be able to resolve the main peak of domperidone from the peaks of any degradants formed under these stress conditions. ajrconline.org Validation of the method according to ICH guidelines ensures its suitability for routine analysis and for monitoring the stability of domperidone in pharmaceutical products. ajpaonline.comwjpmr.com The ability to separate and quantify the active ingredient in the presence of its degradants is essential for ensuring the safety and efficacy of the final drug product. ajrconline.orgmdpi.com
Table 2: Forced Degradation Studies for Domperidone
| Stress Condition | Stress Agent/Condition | Duration | Temperature | Degradation Observed | Analytical Method | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Acid Hydrolysis | 1.0N HCl | 12 hours | - | Significant degradation | RP-HPLC | Method successfully separated domperidone from degradation products. | ajpaonline.com |
| Base Hydrolysis | 1.0N NaOH | 12 hours | - | Significant degradation | RP-HPLC | Degradation products were well-resolved from the pure drug. | ajrconline.orgajpaonline.com |
| Oxidation | 3% H₂O₂ | 6 hours | - | Significant degradation | RP-HPLC | The method was able to quantify domperidone in the presence of oxidative degradants. | ajrconline.orgajpaonline.com |
| Thermal Degradation | Dry Heat | 6 hours | 24°C | Minimal degradation | RP-HPLC | Domperidone showed relative stability under these thermal conditions. | ajpaonline.com |
| Photodegradation | UV Light | 72 hours | - | Minimal degradation | RP-HPLC | The drug was found to be largely stable under photolytic stress. | ajpaonline.com |
| Acid Hydrolysis | 1N HCl | 30 min | 70°C | Yes | RP-HPLC | Part of a study to evaluate stability-indicating properties. | sphinxsai.com |
Stability and Degradation Pathways of Domperidone Fumarate
Stress Testing Conditions and Degradation Product Characterization
Forced degradation studies for domperidone (B1670879) have been conducted under a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, in line with International Conference on Harmonisation (ICH) guidelines. researchgate.netresearchgate.net These studies reveal the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods. researchgate.netresearchgate.net
There are, however, conflicting reports in the literature regarding the stability of domperidone under certain stress conditions, particularly thermal and photolytic stress. These discrepancies may arise from variations in experimental conditions such as the specific salt form used (maleate vs. fumarate), concentration, exposure duration, and the presence of excipients in tested formulations.
Domperidone demonstrates susceptibility to degradation in both acidic and alkaline environments.
Under acidic hydrolysis (e.g., in 1N HCl at 60°C for 12 hours), domperidone undergoes significant degradation. oup.com Studies have successfully isolated and characterized two major degradation products, identified as DP-ISO1 and DP-ISO2. researchgate.netnih.gov These degradants are positional isomers. oup.com The formation of another impurity, known as Impurity D, has also been reported under acidic conditions (refluxing in 0.1N HCl at 90°C), which involves the protonation of the piperidine (B6355638) nitrogen, leading to the cleavage of the propyl chain. One study observed 11.0% degradation under acidic conditions. oup.com Another investigation using a 0.5 mg/mL domperidone solution at pH 1.95 and 95°C found that only 25.32% of the initial concentration remained after 200 minutes, with four degradation products being observed. nih.gov
The stability of domperidone under alkaline hydrolysis is a subject of conflicting reports. Several comprehensive studies have found domperidone to be resistant to base-mediated hydrolysis, with no degradation products forming even after exposure to 1N NaOH at 60°C for 12 hours. researchgate.netnih.govoup.com Conversely, other studies report partial to significant degradation. One study noted that domperidone was partially degraded under alkaline stress conditions. researchgate.net A separate analysis of a domperidone suspension at pH 11.5 and 95°C showed that 19.84% of the original concentration remained after 227 minutes, with five degradation products detected. nih.gov This suggests that pH, temperature, and formulation can significantly influence stability in alkaline media.
Domperidone is susceptible to oxidative stress. When subjected to oxidation with hydrogen peroxide (e.g., 5% H₂O₂ at room temperature for 2 hours), a single primary degradation product, DP-OX, is formed. researchgate.netoup.comnih.gov The amount of this oxidized product was quantified as 13.7% in one study. oup.com This degradation product has been identified as a piperidine 1-oxide derivative of domperidone. nih.gov Other studies also confirm moderate degradation under oxidative conditions. researchgate.net
The photostability of domperidone is another area with contradictory findings. A detailed study reported that domperidone is stable under UV light (200 Wh/m²) in both solution and solid states. oup.comoup.com This finding is supported by other research where no degradation products were observed after exposure to sunlight or UV irradiation. ilkogretim-online.orggoogle.com In stark contrast, one study reported that domperidone was highly degraded in a photostability study. researchgate.net Another study also showed degradation under UV light at 254 nm. researchgate.net These differences highlight the need for standardized testing protocols to definitively assess photostability.
Similar to photolytic studies, thermal stability results for domperidone are inconsistent across the literature. Several sources indicate that domperidone is stable under thermal stress, showing no degradation even when heated to 100°C for 7 days. oup.comoup.comilkogretim-online.org However, other reports indicate the formation of degradants under thermal stress. researchgate.netnih.gov One study reported moderate degradation under dry heat conditions, researchgate.net while another observed degradation of various brands of domperidone after exposure to heat in a water bath for 60 minutes. researchgate.net
Table 1: Summary of Domperidone Degradation under Stress Conditions
| Stress Condition | Observation | Degradation Products Identified | Reference |
|---|---|---|---|
| Acidic Hydrolysis (1N HCl, 60°C, 12h) | Degradation observed (11.0%) | DP-ISO1, DP-ISO2 | researchgate.netoup.comnih.gov |
| Acidic Hydrolysis (0.1N HCl, 90°C, 8h) | Degradation observed (15-20%) | Impurity D | |
| Alkaline Hydrolysis (1N NaOH, 60°C, 12h) | Resistant, no degradation | None | researchgate.netoup.com |
| Alkaline Hydrolysis (pH 11.5, 95°C, 227 min) | Significant degradation | 5 products observed | nih.gov |
| Oxidative Degradation (5% H₂O₂, RT, 2h) | Degradation observed (13.7%) | DP-OX (piperidine 1-oxide) | researchgate.netoup.comnih.gov |
| Photolytic Degradation | Conflicting reports: Stable in some studies, degraded in others | None identified in stability studies | researchgate.netoup.comoup.comresearchgate.netilkogretim-online.org |
| Thermal Degradation (100°C, 7 days) | Conflicting reports: Stable in some studies, degraded in others | None specifically identified in stability studies | researchgate.netoup.comnih.govoup.comresearchgate.netilkogretim-online.org |
Kinetics of Degradation and Reaction Pathway Elucidation
While detailed kinetic studies quantifying the rate of degradation (e.g., reaction order, rate constants) for domperidone fumarate (B1241708) are not extensively available in the reviewed literature, significant progress has been made in elucidating the reaction pathways and characterizing the resulting degradants.
The primary degradation pathways identified under stress conditions involve modifications to the core domperidone structure.
Acid-Catalyzed Degradation Pathway: Under acidic stress, the main reaction involves the formation of two positional isomers, DP-ISO1 and DP-ISO2. researchgate.netnih.gov Another acid-catalyzed pathway involves the protonation of the piperidine nitrogen, which facilitates the cleavage of the N-propyl chain connecting the two benzimidazolone moieties, leading to the formation of Impurity D.
Oxidative Degradation Pathway: The pathway for oxidative degradation is more straightforward, leading to the formation of a single major product, DP-OX. This product has been unambiguously identified as the N-oxide of the piperidine ring nitrogen. researchgate.netnih.gov
The structures of these key degradation products have been characterized using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov
Table 2: Characterized Degradation Products of Domperidone
| Degradation Product | Formation Condition | Chemical Name | Reference |
|---|---|---|---|
| DP-ISO1 | Acid Hydrolysis | 5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | researchgate.netnih.gov |
| DP-ISO2 | Acid Hydrolysis | 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | researchgate.netnih.gov |
| DP-OX | Oxidative Degradation | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide | researchgate.netnih.gov |
Role of Fumaric Acid in Salt Stability
The selection of a suitable salt form is a critical step in drug development to optimize the physicochemical properties of an API, including its stability, solubility, and bioavailability. Fumaric acid is utilized to form the domperidone fumarate salt, which can offer enhanced stability compared to the free base.
Fumaric acid contributes to the stability of the salt through several mechanisms:
Stable Salt Formation: Fumaric acid reacts with the basic piperidine nitrogen of domperidone to form a more chemically stable salt. This ionic interaction stabilizes the domperidone molecule. Research has shown that domperidone fumarate can be synthesized as a stable hydrated salt. researchgate.net
Microenvironmental pH Control: As an organic acid, fumaric acid can buffer the microenvironment within a solid dosage form. This helps maintain an optimal local pH that can minimize pH-dependent degradation reactions.
Reduced Hygroscopicity: Fumaric acid is known for its low hygroscopicity (resistance to moisture absorption). By forming a fumarate salt, it can impart this property to the formulation, reducing water uptake and thereby minimizing moisture-driven degradation pathways like hydrolysis.
Chelating Agent: Fumaric acid can act as a chelating agent, forming complexes with metal ions that might otherwise catalyze oxidative degradation of the API.
Furthermore, the use of fumaric acid has been shown to significantly enhance the solubility and dissolution rate of domperidone, particularly in neutral or alkaline pH environments, which is beneficial for its absorption in the intestines. researchgate.net
Excipient Compatibility and Its Impact on Formulation Stability
The stability of a pharmaceutical formulation is not solely dependent on the intrinsic properties of the active pharmaceutical ingredient (API), but is also significantly influenced by the excipients used in the dosage form. researchgate.netjocpr.com Excipients are crucial for providing bulk, aiding in the manufacturing process, and influencing the drug release profile; however, they can also interact with the API, potentially leading to degradation and compromising the product's quality, stability, and efficacy. researchgate.netjocpr.com Therefore, comprehensive excipient compatibility studies are a critical step in the pre-formulation stage of drug development. scribd.com
For domperidone formulations, various studies have been conducted to ensure its compatibility with a wide range of excipients, particularly for advanced dosage forms like orodispersible tablets (ODTs), fast-dissolving tablets, and films. scribd.comejbps.com Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to detect potential physical or chemical interactions between domperidone and the selected excipients. amazonaws.comsemanticscholar.org
FTIR spectroscopy is used to identify any changes in the functional groups of the drug and excipients when they are mixed. nih.gov The absence of new peaks or significant shifts in the characteristic peaks of domperidone in the spectra of the physical mixture suggests compatibility. amazonaws.comnih.gov Studies have confirmed the compatibility of domperidone with a variety of excipients using this method. For instance, in the development of bilayer tablets and fast-dissolving buccal films, FTIR analysis showed no significant chemical interactions between domperidone and polymers like Polyvinylpyrrolidone (B124986) (PVP). amazonaws.comnih.gov Similarly, compatibility has been established for excipients used in floating drug delivery systems. semanticscholar.org
Preformulation studies for domperidone orodispersible tablets have evaluated its compatibility with various diluents, superdisintegrants, and wetting agents. ejbps.com The results indicated that domperidone is compatible with these excipients, which is a crucial finding for developing stable and effective ODTs. scribd.comejbps.com
The stability of final formulations containing domperidone and various excipients is often assessed under accelerated conditions (e.g., elevated temperature and humidity) as per International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies consistently demonstrate that well-formulated domperidone tablets and pellets can maintain their physical characteristics and drug content over time. nih.govasiapharmaceutics.info For example, fast-dissolving tablets formulated with superdisintegrants like crosspovidone and fillers such as microcrystalline cellulose (B213188) showed no significant changes in drug content or in vitro release after being stored at 40°C and 75% relative humidity (RH) for three months. researchgate.net Likewise, fast-dissolving tablets containing a domperidone ternary solid dispersion with Gelucire 50/13 and Poloxamer 188 were found to be stable under accelerated conditions for one month. nih.gov
The following tables summarize the findings from various excipient compatibility and formulation stability studies.
Table 1: Excipient Compatibility Studies for Domperidone Formulations
This interactive table shows the results of compatibility tests between domperidone and various pharmaceutical excipients.
| Excipient Category | Excipient Name | Formulation Type | Compatibility Assessment Method | Finding | Reference |
| Diluents | Mannitol | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com |
| Lactose | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com | |
| Avicel PH 102 (Microcrystalline Cellulose) | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com | |
| Microcrystalline Cellulose | Fast Disintegrating Tablet | In vitro Dispersion, Stability Study | Compatible | researchgate.net | |
| Superdisintegrants | Sodium Starch Glycolate | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com |
| Croscarmellose Sodium | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com | |
| Crospovidone | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com | |
| Plantago ovata Mucilage | Fast Disintegrating Tablet | In vitro Dispersion, Stability Study | Compatible | researchgate.net | |
| Polymers/Binders | Polyvinylpyrrolidone (PVP) | Transdermal Patch | IR Spectroscopy | Compatible | nih.gov |
| Polyvinyl Alcohol (PVA) | Transdermal Patch | IR Spectroscopy | Compatible | nih.gov | |
| Hydroxypropyl Methylcellulose (B11928114) (HPMC) | Transdermal Patch | IR Spectroscopy | Compatible | nih.gov | |
| Ethyl Cellulose | Transdermal Patch | IR Spectroscopy | Compatible | nih.gov | |
| Gelucire 50/13 | Ternary Solid Dispersion | FTIR, DSC | Compatible | nih.gov | |
| Poloxamer 188 | Ternary Solid Dispersion | FTIR, DSC | Compatible | nih.gov | |
| Wetting Agents | Sodium Lauryl Sulfate (B86663) | Orodispersible Tablet (ODT) | FTIR, Melting Point | Compatible | ejbps.com |
| Co-processed Excipients | Chitin-Mannitol | Orodispersible Tablet (ODT) | Stability Study | Compatible | mdpi.com |
Table 2: Stability Data for Domperidone Formulations
This interactive table presents the stability results of different domperidone dosage forms under specified storage conditions.
| Formulation Type | Key Excipients | Storage Conditions | Duration | Stability Outcome | Reference |
| Fast Dissolving Tablets | Crosspovidone, Microcrystalline Cellulose | 40°C / 75% RH | 3 Months | No significant changes in drug content or in vitro release. | researchgate.net |
| Fast Disintegrating Tablets | Plantago ovata Mucilage, Microcrystalline Cellulose | 40°C / 75% RH | 3 Months | No significant changes in drug content or in vitro dispersion time. | researchgate.net |
| Fast Dissolving Tablets with Ternary Solid Dispersion | Gelucire 50/13, Poloxamer 188, Crospovidone | 40°C ± 2°C / 75% ± 5% RH | 1 Month | No significant change in hardness, drug content, disintegration time, or dissolution profile. | nih.gov |
| Transdermal Patches | HPMC, Sodium CMC, PVP, Ethyl Cellulose | 25 ± 2°C / 60% RH & 45 ± 2°C / 75% RH | 60 Days | Patches found to be physically and chemically stable. | nih.gov |
| Pellets (Powder Layering) | Polyvinylpyrrolidone | Room Temp, 40°C, 40°C/75%RH, 30°C/70%RH | 3 Months | The system is efficient for producing highly stable formulations. | asiapharmaceutics.info |
| Orodispersible Tablets | Chitin-Mannitol | 40°C / 75% RH | 6 Months | Excellent stability; impurity fraction did not exceed 0.1%. | mdpi.com |
These studies collectively underscore the importance of selecting appropriate excipients to ensure the stability of domperidone formulations. The compatibility of domperidone with a wide array of common excipients allows for the successful development of various stable dosage forms. jocpr.comejbps.com
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of domperidone (B1670879), these simulations are crucial for understanding its binding affinity to various receptors, primarily the dopamine (B1211576) D2 and D3 receptors, for which it is a selective antagonist. targetmol.comguidetopharmacology.orgprobes-drugs.org
Studies have utilized docking simulations to investigate the interaction of domperidone and related compounds with a range of emesis-inducing receptors, including dopamine (D2, D3), serotonin (B10506) (5HT3), histamine (B1213489) (H1), and muscarinic (M1-M5) receptors. nih.gov The primary mechanism of action for domperidone is antagonism of the dopamine D2 receptor. ebi.ac.uk The binding affinity is a key determinant of the drug's pharmacological activity. While specific binding energy values for domperidone are not consistently reported across studies, the methodology is well-established. For instance, in studies of similar D2 receptor antagonists like risperidone (B510), docking programs such as AutoDock are used to calculate energy-based descriptors like Binding Energy, Ligand Efficiency, and Inhibition Constant (Ki) against homology models of the D2 receptor. bioinformation.netnih.gov Such approaches have been instrumental in identifying novel D2 receptor ligands with activities in the nanomolar range. mdpi.com
| Receptor Target | Relevance to Domperidone's Action | Typical Docking Outputs |
|---|---|---|
| Dopamine D2 Receptor | Primary target for antiemetic and prokinetic effects. ebi.ac.uknih.gov | Binding Energy (kcal/mol), Inhibition Constant (Ki), Intermolecular Interactions |
| Dopamine D3 Receptor | Secondary target; domperidone shows high affinity. targetmol.comguidetopharmacology.org | Binding Energy, Conformational Analysis |
| Serotonin 5-HT3 Receptor | Investigated for potential roles in antiemetic effects. nih.gov | Comparative Binding Scores |
Molecular Dynamics Simulations of Drug-Receptor Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, offering a more realistic representation of the drug-receptor interaction than static docking models. rowan.edunih.gov For domperidone, MD simulations can elucidate the stability of the drug-receptor complex and the conformational changes that occur upon binding.
Studies have employed MD simulations to explore the interactions of ligands with the D2 dopamine receptor, using software packages like GROMACS with force fields such as CHARMM36 to model the system. nih.gov These simulations can reveal the specific intermolecular forces, such as hydrogen bonds, π-stacking effects, and salt bridges, that stabilize the complex. researchgate.net By analyzing the trajectory of the simulation, researchers can understand the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions, which is critical for a comprehensive understanding of the binding mechanism. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of domperidone at the atomic level. researchgate.netnih.gov These methods can predict molecular geometry, bonding properties, and chemical reactivity.
DFT studies on domperidone have been used to calculate a variety of molecular descriptors. researchgate.net The B3LYP functional with a 6-31G(d,p) basis set is a common method for optimizing molecular structures and calculating properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which identify the nucleophilic and electrophilic sites on the molecule, providing a guide to its intermolecular interactions. researchgate.net
| Calculated Property | Computational Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31+G(d,p)) scirp.org | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | DFT mdpi.com | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | DFT researchgate.net | Visualizes charge distribution and predicts reactive sites. |
| Vibrational Frequencies | DFT researchgate.net | Correlates with experimental IR and Raman spectra for structural confirmation. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR models for domperidone are not extensively detailed in the provided search results, the methodology has been applied to other D2 receptor antagonists. bioinformation.netnih.gov
For example, a QSAR model was developed for a series of risperidone derivatives to predict their binding affinity (pKi) for the D2 receptor. bioinformation.net This model utilized energy-based descriptors obtained from molecular docking simulations and employed Multiple Linear Regression (MLR) analysis to establish a mathematical relationship. bioinformation.netnih.gov The resulting equation, with a correlation coefficient (r²) of 0.513, demonstrates the potential of this approach to predict the activity of novel antagonists before their synthesis, thereby streamlining the drug discovery process. bioinformation.netnih.gov Such a framework is directly applicable to developing predictive models for new domperidone analogs.
Crystal Structure Prediction and Crystal Engineering of Domperidone Fumarate (B1241708)
Crystal engineering focuses on the design and synthesis of new solid forms of drugs, such as salts and cocrystals, to improve properties like solubility and stability. researchgate.net The crystal structure of pure domperidone and its succinate (B1194679) salt have been determined using single-crystal X-ray diffraction. researchgate.netnih.gov
In the crystal structure of domperidone, the piperidine (B6355638) ring adopts a chair conformation. researchgate.netnih.gov The crystal packing is stabilized by N—H⋯O hydrogen bonds, which form supramolecular motifs. researchgate.netnih.gov While the specific crystal structure of domperidone fumarate is not detailed in the search results, the principles of crystal engineering suggest that forming a salt with fumaric acid is a strategy to modify the drug's physicochemical properties. The formation of different solid forms, including amorphous dispersions with polymers like PVP K30, has been shown to alter the crystalline nature of domperidone, which can significantly impact its dissolution and bioavailability. nih.govresearchgate.net The Cambridge Structural Database (CSD) is a repository for such crystal structure data, with the entry for one form of domperidone designated by the CCDC Number 903316. nih.gov
In Silico Prediction of ADME Properties (without clinical correlation)
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate from its molecular structure alone. nih.govijprajournal.com This early assessment helps to identify compounds with potentially poor pharmacokinetic profiles.
For domperidone, various physicochemical and pharmacokinetic properties have been predicted computationally and are available in public databases. ebi.ac.uknih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed, which use these fundamental properties (e.g., LogP, pKa, solubility) as inputs to simulate the drug's behavior in the body and predict potential drug-drug interactions. nih.gov
| ADME-related Property | Predicted Value | Source/Database |
|---|---|---|
| Molecular Weight | 425.92 g/mol | ChEMBL ebi.ac.uk |
| AlogP (Lipophilicity) | 3.35 | ChEMBL ebi.ac.uk |
| Topological Polar Surface Area (TPSA) | 78.82 Ų | ChEMBL ebi.ac.uk |
| Basic pKa | 7.03 | ChEMBL ebi.ac.uk |
| Acidic pKa | 12.52 | ChEMBL ebi.ac.uk |
| GI Absorption | High (Predicted) | Based on general ADME models mdpi.com |
Q & A
Q. What are the standard analytical methods for quantifying fumaric acid in complex matrices like wine or pharmaceuticals, and how do researchers validate these methods?
- Methodological Answer : Researchers commonly employ square-wave voltammetry (SWV) for simultaneous detection of fumaric and maleic acids, with validation based on detection limits (e.g., 116 mg/L for fumaric acid) and reproducibility in wine samples . Infrared (IR) spectroscopy is used for identification by comparing sample spectra to reference standards, ensuring absorption peaks align with known fumaric acid signatures . For complex matrices, HPLC is preferred due to its separation efficiency, though method validation must account for matrix effects (e.g., pH, interfering compounds) .
Q. How can researchers design experiments to assess the antimicrobial efficacy of fumaric acid against foodborne pathogens?
- Methodological Answer : Use disk diffusion assays to screen antimicrobial activity against pathogens like E. coli and S. aureus, ensuring controls for pH and co-occurring compounds in plant extracts . Follow up with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays using serial dilutions (e.g., 50–1560 µg/mL) to quantify efficacy . Validate findings with real-time PCR to assess cellular permeability changes induced by fumaric acid .
Q. What parameters should be optimized in microbial fermentation systems to enhance fumaric acid yield from industrial residues?
- Methodological Answer : Optimize strain selection (e.g., Rhizopus oryzae vs. E. coli) for higher titers, and adjust feedstock composition (e.g., lignocellulosic biomass) to improve carbon uptake . Monitor pH and oxygen levels to favor fumarate accumulation, and apply metabolic engineering to redirect flux toward the TCA cycle . Use fed-batch fermentation to mitigate substrate inhibition .
Q. What preformulation factors are critical for ensuring domperidone's chemical stability in nasal delivery systems?
- Methodological Answer : Conduct accelerated stability studies under varying humidity and temperature conditions to identify degradation pathways (e.g., hydrolysis) . Evaluate excipient compatibility using thermal analysis (DSC/TGA) and pH-solubility profiles to prevent precipitation . Optimize particle size distribution via micronization to enhance bioavailability in nasal mucosa .
Advanced Research Questions
Q. How can metabolic engineering strategies overcome the low fumaric acid yields observed in non-filamentous fungal strains?
- Methodological Answer : Engineer S. cerevisiae or E. coli to overexpress pyruvate carboxylase and malate dehydrogenase to enhance flux toward fumarate . Use cofactor balancing (e.g., NADH/NAD+ ratios) to improve redox efficiency, and employ CRISPR-Cas9 to knockout competing pathways (e.g., ethanol production) . Compare transcriptomic data between high- and low-yield strains to identify regulatory bottlenecks .
Q. What experimental approaches resolve contradictions in attributing antimicrobial activity to fumaric acid versus co-occurring compounds in plant extracts?
- Methodological Answer : Perform bioassay-guided fractionation to isolate fumaric acid from complex extracts, followed by LC-MS/MS to confirm purity . Compare MIC values of pure fumaric acid to whole extracts to quantify contribution . Use synergism assays (e.g., checkerboard method) to test interactions with other organic acids .
Q. What methodologies enable the simultaneous determination of fumaric acid and its isomer maleic acid in food products, considering their differing toxicological profiles?
- Methodological Answer : Develop SWV protocols with optimized deposition potentials (-0.6 V for fumaric acid vs. -0.8 V for maleic acid) to resolve overlapping peaks . Validate with spiked recovery tests in food matrices (e.g., wines) and cross-verify using HPLC-DAD with C18 columns .
Q. How does the addition timing of fumaric acid influence its dual role as an acidulant and antimicrobial agent in wine production?
- Methodological Answer : Conduct time-course experiments adding fumaric acid at must preparation, fermentation, or post-fermentation stages. Measure pH, microbial load (CFU/mL) , and sensory attributes (e.g., tartness) to identify optimal timing . Pair with SO2 reduction trials to assess synergistic preservation effects .
Q. What novel biosynthesis pathways are being explored for fumaric acid production using CO2 fixation via artificial photosynthesis?
- Methodological Answer : Test photocatalytic systems using ruthenium complexes or carbon nitride to drive CO2 conversion to fumarate under visible light . Optimize electron donor systems (e.g., biomass-derived glycerol) and measure quantum yield to improve efficiency . Compare to fermentative routes for cost-benefit analysis .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data when evaluating fumaric acid esters for psoriasis treatment?
- Methodological Answer :
Use 3D skin models to simulate epidermal penetration and metabolism, comparing to in vitro keratinocyte assays . Perform pharmacokinetic modeling to predict ester hydrolysis rates and tissue distribution . Validate with clinical biopsies to measure fumarate levels in psoriatic lesions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
